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  • Product: 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone
  • CAS: 7295-34-3

Core Science & Biosynthesis

Foundational

Melting point and solubility profile of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone: Melting Point and Solubility Profile Executive Summary 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone: Melting Point and Solubility Profile

Executive Summary

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (CAS No. 7295-34-3) is a substituted acetophenone derivative that serves as a key intermediate in various organic syntheses. For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful process development, formulation design, and quality control. This technical guide provides a comprehensive framework for determining two of the most critical parameters for this compound: its melting point and solubility profile. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, grounding theoretical principles in robust, field-proven methodologies. We will explore the nuances of melting point analysis via both the traditional capillary method and modern Differential Scanning Calorimetry (DSC), and detail the gold-standard shake-flask method for establishing a thermodynamic solubility profile. The protocols herein are designed as self-validating systems, emphasizing the inextricable link between sample purity and the accuracy of physicochemical data.

The Foundational Importance of Melting Point and Solubility

The journey of a chemical entity from laboratory synthesis to a functional application is dictated by its intrinsic properties. For a crystalline solid like 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, melting point and solubility are paramount.

  • Melting Point (or Melting Range) is a sentinel of identity and purity. A sharp, well-defined melting point is a strong indicator of a pure substance, while a depressed and broadened melting range typically signifies the presence of impurities.[1][2][3] This parameter is critical for:

    • Identity Confirmation: Comparing the experimentally determined melting point with reference values.

    • Purity Assessment: The melting point depression effect is a reliable qualitative measure of purity.[1]

    • Process Control: Monitoring the purification process (e.g., recrystallization) by observing the sharpening of the melting range.

  • Solubility governs how a compound will behave in a liquid medium, which is fundamental for reaction kinetics, purification, and, in a pharmaceutical context, bioavailability. A comprehensive solubility profile is essential for:

    • Solvent Selection: Choosing appropriate solvents for chemical reactions, extractions, and purification techniques like recrystallization.[4][5][6]

    • Formulation Development: Understanding solubility in various aqueous and organic media is the first step in designing a viable drug delivery system.

    • Biopharmaceutical Classification: In drug development, aqueous solubility across a physiological pH range is a key component of the Biopharmaceutics Classification System (BCS).[7]

This guide provides the theoretical and practical tools to accurately characterize these properties for 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone.

Characterizing the Solid State: Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure.[2][3] For a pure crystalline solid, this transition occurs over a very narrow temperature range.

Methodologies: From Visual Observation to Thermal Analysis

The choice of method depends on the required accuracy, the amount of sample available, and the information sought.

  • Capillary Method (USP <741> Class I): This is the classical and most common method.[1][8] A small amount of finely powdered sample is packed into a capillary tube and heated in a controlled apparatus. The temperatures at which melting begins (the first appearance of liquid) and is complete are recorded as the melting range.[9] The rate of heating is a critical parameter; a slower ramp rate (e.g., 1-2 °C/min) near the melting point is crucial for accuracy.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It provides more than just the melting point; it yields quantitative data on the enthalpy of fusion and can reveal complex thermal events like polymorphism, desolvation, and degradation.[12] The melting point is typically determined from the onset temperature or the peak temperature of the endothermic melting event on the DSC thermogram.

Experimental Workflow and Protocol

For any melting point determination, the sample of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone must be completely dry and in the form of a fine, homogeneous powder.[3] This ensures efficient and uniform heat transfer.

  • Drying: Dry the sample under vacuum to remove any residual solvent, which can act as an impurity and depress the melting point.

  • Pulverization: Gently crush the crystalline sample into a fine powder using a mortar and pestle.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P1 Dry Sample (Vacuum Oven) P2 Pulverize Sample (Mortar & Pestle) P1->P2 A1 Select Method P2->A1 A2a Capillary Method (USP <741>) A1->A2a  Visual A2b DSC Method A1->A2b Thermal A3a Pack Capillary Tube (2-3 mm height) A2a->A3a A3b Seal Sample in Pan (Hermetic Pan) A2b->A3b A4a Heat at Controlled Rate (e.g., 1-2 °C/min) A3a->A4a A4b Heat at Controlled Rate (e.g., 10 °C/min) A3b->A4b A5 Record Melting Range (Onset to Clear Point) A4a->A5 A6 Analyze Thermogram (Onset, Peak, Enthalpy) A4b->A6 Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis P1 Add excess solid of 2-Bromo-1-(2-methoxy-5-methyl- phenyl)-ethanone to solvent E1 Agitate at constant temperature (e.g., 25°C) P1->E1 E2 Allow to equilibrate (24-72 hours) E1->E2 A1 Separate solid and liquid (Centrifugation/Filtration) E2->A1 A2 Extract aliquot of supernatant A1->A2 A3 Quantify concentration (e.g., HPLC-UV) A2->A3 A4 Calculate Solubility (mg/mL or M) A3->A4

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone to a series of vials, each containing a different solvent of interest (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, DMSO). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. [7]3. Separation: Allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged and/or filtered through a low-binding filter (e.g., PVDF).

  • Quantification: Prepare a standard curve of the compound in the relevant solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the solubility from the measured concentration of the saturated solution.

Data Presentation and Interpretation

Solubility data should be reported in standard units (e.g., mg/mL or µg/mL) at a specified temperature.

SolventTemperatureIllustrative Solubility (µg/mL)Classification
Water (pH ~7)25 °C< 10Very Poorly Soluble
Phosphate Buffer (pH 7.4)37 °C< 10Very Poorly Soluble
Ethanol25 °C> 10,000Freely Soluble
Acetonitrile25 °C> 15,000Freely Soluble
Dimethyl Sulfoxide (DMSO)25 °C> 50,000Very Soluble

Based on this illustrative profile, 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone exhibits poor aqueous solubility but high solubility in common organic solvents. This information is critical; for instance, its low aqueous solubility would present a significant challenge for developing an oral pharmaceutical formulation and would likely place it in BCS Class II or IV.

Conclusion: A Unified Physicochemical Profile

The accurate determination of the melting point and solubility profile of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is not a trivial exercise. It is a foundational component of chemical and pharmaceutical development. A sharp melting point confirms the purity necessary for an accurate solubility assessment. In turn, a well-defined solubility profile informs every subsequent step, from the design of a chemical synthesis to the development of a final product. By employing the robust, validated methodologies detailed in this guide, researchers can build a reliable physicochemical foundation, enabling informed, data-driven decisions and accelerating the path of scientific discovery and development.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • uspbpep.com. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2007). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. [Link]

  • Wikipedia. Solubility. [Link]

  • Edisco. Melting point determination. [Link]

  • FILAB. OECD 105 Testing Services. [Link]

  • NTU-Chemistry. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link]

  • Allschool. (2024). Solubility test for Organic Compounds. [Link]

  • USP-NF. 〈741〉 Melting Range or Temperature. [Link]

  • Absorption Systems. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

  • Malvern Panalytical. (2018). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • YouTube. (2021). Melting point testing as per USP 741. [Link]

  • Scribd. Solubility Testing of Organic Compounds. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. [Link]

  • University of California, Irvine. SOP: CRYSTALLIZATION. [Link]

  • Scribd. Classification of organic compounds By solubility. [Link]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • YouTube. (2023). Expert Tips: Master Good Experimental Practice for DSC. [Link]

  • May, W. E., & Wasik, S. P. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry. [Link]

  • Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Toronto Scarborough. Solubility - Chemistry Online. [Link]

  • University of Alberta. RECRYSTALLISATION. [Link]

  • Precisa. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. [Link]

  • Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques. [Link]

  • UCSB Materials Research Laboratory. Interpreting DSC Data. [Link]

  • NIST WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Material Safety Data Sheet (MSDS) and Toxicity of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (CAS No. 72...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (CAS No. 7295-34-3) is publicly available. This guide has been meticulously compiled by synthesizing data from publicly accessible MSDS of structurally analogous compounds. The information herein should be regarded as a proactive and precautionary guide. All laboratory and handling procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Introduction and Chemical Profile

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is a brominated ketone derivative. Such compounds are frequently utilized in organic synthesis as intermediates for the introduction of a substituted phenacyl group. The presence of the α-bromo ketone moiety makes it a reactive electrophile, a characteristic that is both synthetically useful and a primary driver of its potential biological and toxicological effects. Understanding the safety profile of this compound is paramount for its handling in a research and development setting.

Chemical Structure:

  • IUPAC Name: 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

Hazard Identification and Classification

Based on the analysis of structurally similar compounds, 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is anticipated to be classified as a hazardous substance. The primary hazards are associated with its irritant and potentially corrosive properties.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns and eye damage / Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage / Causes serious eye irritation.[1][2]
Acute Toxicity (Oral)Category 3 / 4Toxic if swallowed / Harmful if swallowed.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

Signal Word: Danger or Warning [1][2]

Primary Routes of Exposure:

  • Dermal (skin) contact

  • Ocular (eye) contact

  • Inhalation of dust or fumes

  • Ingestion

Toxicological Assessment: A Mechanistic Perspective

The toxicity of α-bromoacetophenones is largely attributed to their electrophilic nature. The carbon atom bearing the bromine is susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This can lead to alkylation of these molecules, disrupting their normal function and potentially leading to cytotoxicity.

Acute Toxicity:

  • Oral: Harmful or toxic if swallowed. Ingestion can cause irritation and burns to the gastrointestinal tract.[1][2]

  • Dermal: Expected to be an irritant and may cause chemical burns upon prolonged contact.[1][2]

  • Inhalation: May cause irritation to the respiratory tract.[2]

Chronic Toxicity:

  • Data on the chronic toxicity of this specific compound is not available. However, repeated exposure to irritants can lead to chronic inflammation and other long-term health effects.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is essential when handling 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Use chemically resistant gloves (e.g., nitrile, neoprene).[2]

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Leakage Procedures
  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.

Exposure Control and Storage

Engineering Controls:

  • Work should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash stations and safety showers must be readily accessible.

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]

  • The storage area should be secured and accessible only to authorized personnel.

Workflow for Handling and Emergency Response

The following diagram illustrates the logical workflow for the safe handling of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone and the appropriate emergency response.

Workflow for Safe Handling and Emergency Response start Start: Handling of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone assess_risk Risk Assessment start->assess_risk ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemically Resistant Gloves - Lab Coat assess_risk->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh_handle Weighing and Handling fume_hood->weigh_handle spill Spill Occurs weigh_handle->spill Potential Spill exposure Personnel Exposure weigh_handle->exposure Potential Exposure no_spill No Spill spill->no_spill No spill_response Spill Response Protocol (See Section 4.3) spill->spill_response Yes decontaminate Decontaminate Work Area no_spill->decontaminate no_exposure No Exposure exposure->no_exposure No first_aid Administer First Aid (See Section 4.2) exposure->first_aid Yes no_exposure->decontaminate seek_medical Seek Immediate Medical Attention first_aid->seek_medical end End of Procedure seek_medical->end spill_response->decontaminate waste_disposal Dispose of Hazardous Waste decontaminate->waste_disposal waste_disposal->end

Caption: Workflow for Safe Handling and Emergency Response.

Conclusion

References

  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Evaluation of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone Derivatives

Abstract The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the urgent exploration and development of novel antimicrobial agents.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the urgent exploration and development of novel antimicrobial agents. The α-haloketone scaffold, particularly derivatives of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, has garnered interest due to its inherent reactivity and potential as a precursor for various biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of the preliminary biological evaluation of this class of compounds. We will delve into the synthetic rationale, detailed experimental protocols for antimicrobial screening, and the mechanistic insights that can be gleaned from these initial studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction: The Rationale for Investigating 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone Derivatives

The core structure, 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, belongs to the class of α-bromoketones. These compounds are characterized by a bromine atom attached to the carbon adjacent to a ketone group. This structural feature renders the α-carbon highly electrophilic, making it a versatile intermediate for synthesizing a wide array of more complex organic molecules and heterocyclic systems.[1] The high reactivity of α-haloketones has positioned them as crucial precursors in the synthesis of pharmacologically important compounds.[2]

The phenyl ring of the parent molecule is substituted with a methoxy and a methyl group. These substitutions are not arbitrary; methoxy groups, in particular, are frequently found in pharmacologically active chalcones and other related compounds, where they have been shown to contribute to antimicrobial and antioxidant activities. The strategic placement of such electron-donating groups can influence the electronic properties and, consequently, the biological activity of the resulting derivatives.

The primary impetus for evaluating derivatives of this scaffold is their potential to yield novel antimicrobial agents. The α,β-unsaturated keto function present in many derivatives, such as chalcones, is known to be responsible for their antimicrobial activity.[3] Furthermore, the core structure can be elaborated to create hybrid molecules, for instance, by incorporating thiazole rings, which are known to possess a broad spectrum of medicinal properties, including antibacterial and antifungal activities.[4]

This guide will outline a systematic approach to the preliminary biological evaluation of derivatives synthesized from 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, focusing on establishing their antimicrobial potential and laying the groundwork for further preclinical development.

Synthesis and Characterization of Derivatives

The synthesis of derivatives from the parent compound, 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, typically involves nucleophilic substitution at the α-carbon. A common and biologically relevant class of derivatives synthesized from α-bromoketones are chalcones and their analogues.

General Synthetic Protocol: Claisen-Schmidt Condensation

A widely used method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation reaction.[5] This reaction involves the condensation of an aryl methyl ketone with an aromatic aldehyde in the presence of a base. While the parent compound is an α-bromoketone, it can be used to synthesize a variety of heterocyclic compounds that can then be used in further reactions. For the synthesis of chalcone derivatives bearing the 2-methoxy-5-methyl-phenyl moiety, the corresponding acetophenone would be the starting material.

Experimental Protocol: Synthesis of a Chalcone Derivative
  • Reactant Preparation: Dissolve 1.0 equivalent of 1-(2-methoxy-5-methyl-phenyl)ethanone and 1.0-1.2 equivalents of a substituted aromatic aldehyde in ethanol.

  • Reaction Initiation: Cool the solution in an ice bath and add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid is then filtered, washed with water until neutral, and dried.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[3]

Characterization

The structural elucidation of the synthesized compounds is a critical step to confirm their identity and purity. Standard analytical techniques are employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the compounds.[6]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized derivatives.[2]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[5]

Preliminary Biological Evaluation: Antimicrobial Screening

The initial biological assessment of the newly synthesized derivatives focuses on determining their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Inoculum: Grow bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.[7]

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin, tetracycline) should also be tested as a reference.[3][8]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of the Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_culture Microbial Culture cluster_assay Assay cluster_analysis Data Analysis start Synthesized Derivatives stock Prepare Stock Solutions (DMSO) start->stock serial_dil Perform Serial Dilutions in 96-Well Plates stock->serial_dil inoculate Inoculate Plates with Standardized Culture serial_dil->inoculate strains Bacterial/Fungal Strains culture Culture in Broth strains->culture standardize Standardize Inoculum (0.5 McFarland) culture->standardize standardize->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine_mic Determine MIC Values read->determine_mic sar Structure-Activity Relationship (SAR) Analysis determine_mic->sar

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Results and Structure-Activity Relationship (SAR)

The results of the MIC testing should be tabulated to allow for a clear comparison of the antimicrobial activity of the different derivatives.

Tabulated Antimicrobial Activity Data
Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 1 HH>256>256128
Derivative 2 4-ClH6412832
Derivative 3 4-OCH₃H128>25664
Derivative 4 2,4-diClH326416
Ampicillin N/AN/A48N/A
Clotrimazole N/AN/AN/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Preliminary Structure-Activity Relationship (SAR) Insights

By analyzing the tabulated data, preliminary SAR can be established. For example, the introduction of electron-withdrawing groups, such as chlorine, on the second aromatic ring may lead to enhanced antibacterial activity.[8] The position and number of these substituents can also play a crucial role. These initial findings are vital for guiding the design and synthesis of a second generation of more potent derivatives.

Mechanistic Considerations and Future Directions

While preliminary screening provides valuable data on the antimicrobial efficacy, understanding the mechanism of action is crucial for further development.

Potential Mechanisms of Action

For chalcone-like derivatives, a potential mechanism of action is the disruption of the microbial cell membrane integrity.[6] The α,β-unsaturated ketone system can act as a Michael acceptor, reacting with nucleophilic groups in essential biomolecules, such as enzymes and proteins, leading to microbial cell death.

Another promising avenue for derivatives of this scaffold is the inhibition of specific enzymes that are essential for microbial survival or virulence. For instance, some ethanone derivatives have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to the last-resort antibiotic colistin.[7][9][10][11]

Visualization of a Potential Mechanism: MCR-1 Inhibition

MCR1_Inhibition cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_resistance Colistin Resistance lps Lipopolysaccharide (LPS) (Lipid A) colistin Colistin (Polymyxin) lps->colistin repels mcr1 MCR-1 Enzyme mcr1->lps modifies pea Phosphoethanolamine (PEA) pea->mcr1 transfers colistin->lps binds & disrupts derivative Ethanone Derivative derivative->mcr1 inhibits

Caption: Inhibition of MCR-1 mediated colistin resistance by ethanone derivatives.[7]

Future Work

The preliminary biological evaluation is the first step in a long and complex drug discovery process. Promising lead compounds identified from this initial screening should be subjected to further studies, including:

  • Cytotoxicity testing: To assess the toxicity of the compounds against mammalian cell lines and determine their selectivity index.[12]

  • Time-kill kinetics assays: To understand the bactericidal or bacteriostatic nature of the compounds.

  • Mechanism of action studies: To elucidate the specific molecular target of the most potent derivatives.

  • In vivo efficacy studies: To evaluate the antimicrobial activity of the lead compounds in animal models of infection.

Conclusion

Derivatives of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone represent a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, makes them an attractive area for further research. The systematic approach to preliminary biological evaluation outlined in this guide, from synthesis and characterization to antimicrobial screening and initial mechanistic insights, provides a solid framework for identifying and advancing lead compounds in the quest for new therapeutics to combat infectious diseases.

References

  • Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens. (2024). Chemistry & Biodiversity. Available at: [Link]

  • Lan, G., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. Available at: [Link]

  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). Rasayan Journal of Chemistry.
  • Kamble, V. M., et al. (2011). Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. Journal of Chemical and Pharmaceutical Research, 3(6), 639-648.
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). PMC. Available at: [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.).
  • Ngo, T. D., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(6), 6463-6473. Available at: [Link]

  • 2-bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone. (n.d.). Sinfoo Biotech. Available at: [Link]

  • Yasuda, M., et al. (2002). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 124(26), 7744-7751. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC. Available at: [Link]

  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. (2017). Asian Journal of Organic & Medicinal Chemistry.
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. (n.d.). Semantic Scholar.
  • α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. (2025). PubMed. Available at: [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. (n.d.).
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2022). MDPI. Available at: [Link]

  • Electrochemical α-bromination of ketones. (n.d.).
  • α-bromoketone: Organic Chemistry Study Guide. (2025). Fiveable. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Thiazole Pharmacophores utilizing 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

[2,1-b. I believe this will be a good starting point for examining reaction conditions, yields, and potential optimizations.

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Author: BenchChem Technical Support Team. Date: March 2026

[2,1-b. I believe this will be a good starting point for examining reaction conditions, yields, and potential optimizations.

Structuring the Application Note

I've got the necessary information to begin structuring the Application Note. I'm focusing on microwave-assisted organic synthesis, specifically involving 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone. I am ready to begin the writing process!

Analyzing the Electrophile

I'm now zeroing in on the electrophile, specifically the 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone. I'm noting its role as an α -bromoacetophenone derivative, a potent building block for heterocycles and α -amino ketones. The core narrative focuses on why microwave-assisted organic synthesis (MAOS) is preferred over conventional heating, highlighting the advantages in reaction time and yield, and how this specific compound's unique substituents influence its reactivity. I am excited to delve deeper.

Validating Protocols

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I'm starting to draft the content. I'll begin with an executive summary that introduces the compound and highlights the microwave-assisted organic synthesis method. I'm also preparing to explain the mechanistic insights into the Hantzsch thiazole synthesis, including the S_N2 attack, cyclization, and dehydration steps. I'm getting ready to draft the diagram of the mechanistic pathway.

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Comparing Reaction Conditions

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Executive Summary

In modern drug discovery, the rapid and efficient construction of functionalized heterocycles is paramount. 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (CAS: 7295-34-3) is a highly reactive α -bromoacetophenone derivative that serves as a premium electrophilic building block. The presence of the ortho-methoxy and meta-methyl groups on the phenyl ring provides a unique combination of steric shielding and lipophilicity, making it an ideal precursor for kinase inhibitors and GPCR ligands.

This application note details the integration of Microwave-Assisted Organic Synthesis (MAOS) with the classic Hantzsch thiazole pathway. By transitioning from conventional thermal heating to dielectric microwave irradiation, researchers can bypass prolonged thermal stress, eliminate tarry byproducts, and accelerate reaction times from hours to minutes [2.1].

Mechanistic Causality: The Hantzsch Thiazole Pathway

The synthesis of 4-(2-methoxy-5-methylphenyl)thiazol-2-amine via the Hantzsch reaction relies on the cyclocondensation of our target α -haloketone with thiourea[1]. Understanding the causality of this mechanism is critical for optimizing reaction conditions:

  • Nucleophilic Substitution ( SN​2 ): The reaction initiates with the highly nucleophilic sulfur atom of thiourea attacking the α -carbon of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, displacing the bromide ion. The electron-donating nature of the methoxy group stabilizes the transition state.

  • Intramolecular Cyclization: The nitrogen atom of the thiourea moiety subsequently attacks the electrophilic carbonyl carbon, forming a hydroxythiazoline intermediate.

  • Dehydration and Aromatization: The intermediate undergoes rapid dehydration. The thermodynamic driving force of forming a stable, aromatic thiazole ring pushes the reaction to completion[2].

Mechanism A 2-Bromo-1-(2-methoxy- 5-methyl-phenyl)-ethanone C S-Alkylation Intermediate (SN2 Displacement of Br-) A->C + B Thiourea B->C D Hydroxythiazoline Intermediate (Intramolecular Cyclization) C->D Nucleophilic Attack on Carbonyl E 4-(2-methoxy-5-methylphenyl) thiazol-2-amine (Target) D->E - H2O (Dehydration & Aromatization)

Mechanistic pathway of the microwave-assisted Hantzsch thiazole synthesis.

Quantitative Reaction Metrics: Conventional vs. MAOS

Microwave synthesizers operate by directly coupling electromagnetic energy with polar molecules (like ethanol) in the reaction mixture. This dielectric heating provides uniform energy distribution, preventing the localized "hot spots" typical of conventional oil baths[3].

The table below summarizes the empirical advantages of utilizing MAOS for this specific transformation:

ParameterConventional RefluxMicrowave-Assisted (MAOS)Causality / Rationale
Heating Method Oil Bath / Heating MantleDielectric Microwave HeatingMAOS directly heats polar solvent molecules ( tanδ of Ethanol = 0.941).
Temperature 78 °C (Ethanol reflux limit)90 °C (Sealed Vessel)Sealed microwave vials safely exceed atmospheric boiling points.
Reaction Time 4 - 8 hours15 - 20 minutesArrhenius kinetics; higher uniform temperatures exponentially increase reaction rates.
Isolated Yield 65 - 75%88 - 95%Rapid heating minimizes thermal degradation and competitive polymerization.
Purity Profile Requires column chromatographyHigh (Precipitation sufficient)Suppression of dehalogenation side-reactions ensures a cleaner crude profile.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. The physical state changes (solubility and precipitation) serve as built-in checkpoints to confirm reaction progress without relying solely on external analytics[2].

Materials & Reagents
  • Electrophile: 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (1.0 mmol, ~243 mg)

  • Nucleophile: Thiourea (1.2 mmol, ~91 mg)

  • Solvent: Anhydrous Ethanol (3.0 mL)

  • Workup Reagent: 5% Aqueous Sodium Carbonate ( Na2​CO3​ ) solution

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone and thiourea.

  • Solvation: Add 3.0 mL of anhydrous ethanol. Note: Ethanol is chosen not only for its excellent microwave-absorbing properties but also because it fully dissolves the intermediate hydrobromide salt, preventing premature precipitation. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Program the instrument to heat to 90 °C for 15 minutes with dynamic power modulation (max 150 W) and high stirring speed.

  • TLC Verification (Checkpoint 1): Allow the vessel to cool to room temperature via the instrument's compressed air stream. Spot the crude mixture against the starting material on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 7:3). The starting α -bromoketone is highly lipophilic (high Rf​ ), whereas the product salt will remain at the baseline, confirming complete conversion.

  • Base Neutralization (Checkpoint 2 - Critical): Transfer the ethanolic solution to a 50 mL beaker. Slowly add 10 mL of the 5% aqueous Na2​CO3​ solution while stirring.

    • Causality: The reaction naturally generates hydrobromic acid (HBr), which protonates the newly formed aminothiazole. The resulting salt is soluble in ethanol. Adding the weak base neutralizes the HBr, generating the free base of the aminothiazole. Because the free base is highly lipophilic and insoluble in the aqueous-ethanolic mixture, it will immediately crash out of solution as a distinct precipitate[2].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 x 5 mL) to remove any unreacted thiourea and inorganic salts. Dry under vacuum to afford the pure 4-(2-methoxy-5-methylphenyl)thiazol-2-amine.

Workflow Step1 Reagent Setup (Vial + Reactants) Step2 MAOS Heating (90°C, 15 min) Step1->Step2 Step3 TLC Verification (Check Conversion) Step2->Step3 Step4 Base Neutralization (Na2CO3 addition) Step3->Step4 Step5 Vacuum Filtration (Product Isolation) Step4->Step5

Step-by-step workflow for the microwave-assisted synthesis and isolation protocol.

Troubleshooting & Optimization Insights

  • Incomplete Conversion: If TLC indicates unreacted starting material, verify the microwave's power output and ensure the ethanol is strictly anhydrous. Water contamination can lead to competitive hydrolysis of the α -bromoketone to an α -hydroxyketone.

  • Failure to Precipitate: If the product does not precipitate upon adding Na2​CO3​ , the ethanol concentration may be too high. Concentrate the crude mixture under reduced pressure to remove 50% of the ethanol volume before adding the aqueous base.

  • Discoloration: A dark brown or tarry crude mixture indicates localized overheating. Ensure the magnetic stir bar is rotating freely during irradiation to maintain thermal homogeneity.

References

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924.

  • Rouf, A., & Tanyeli, C. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α -Bromoacetophenones. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone Synthesis

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for discovery chemists and process scientists facing yield-limiting challenges during the synthesis of 2-Bromo-1-(2-methoxy-5-methyl-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for discovery chemists and process scientists facing yield-limiting challenges during the synthesis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone.

By analyzing the mechanistic causality behind common side reactions, this guide provides field-proven, self-validating protocols to ensure high chemoselectivity and maximum yield.

Diagnostic Overview: The Chemoselectivity Challenge

The synthesis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone relies on the α -bromination of 1-(2-methoxy-5-methylphenyl)ethanone. The primary cause of low reaction yields is the electronic nature of the substrate's aromatic ring .

The methoxy group at the C2 position is a powerful electron donor via resonance, while the methyl group at the C5 position provides inductive stabilization. This dual-activation makes the ring highly nucleophilic. When standard brominating conditions (like elemental Br2​ in acetic acid) are applied, the generation of the highly electrophilic Br+ species outpaces the acid-catalyzed enolization of the ketone. Consequently, Electrophilic Aromatic Substitution (EAS) outcompetes α -bromination, leading to heavy ring-bromination at the C3 and C4 positions 1.

To improve yield, the synthetic strategy must shift from relying on free halogens to using reagents that selectively transfer bromine to the enol intermediate without generating free Br+ .

Troubleshooting FAQs

Q: My GC-MS shows a complex mixture of M+78 and M+158 peaks, and NMR indicates a loss of aromatic protons. How do I stop ring bromination? A: Your substrate is undergoing EAS (ring bromination) and subsequent over-bromination. To suppress this, abandon elemental bromine. Instead, use Copper(II) Bromide ( CuBr2​ ) in a refluxing mixture of ethyl acetate and chloroform. CuBr2​ operates via a highly selective pathway that coordinates directly with the enol intermediate, transferring a bromine radical/anion exclusively to the α -carbon while leaving the activated aromatic ring untouched 2.

Q: I switched to N-Bromosuccinimide (NBS), but the reaction stalls at 40% conversion. How can I drive it to completion? A: NBS alone is often insufficiently electrophilic to brominate the α -carbon spontaneously. The reaction requires an enolization catalyst. Adding 10 mol% of p-Toluenesulfonic acid (PTSA) will rapidly catalyze the formation of the reactive enol. For optimal results, applying microwave irradiation (80 °C for 30 minutes) can drive the conversion to >90% while maintaining excellent chemoselectivity 3.

Q: How do I minimize α -dibromination during scale-up? A: The first bromination increases the acidity of the remaining α -protons, making the product prone to a second enolization and subsequent dibromination. In batch chemistry, strictly limit your brominating agent to 1.05 equivalents. For larger scale-ups, transitioning the reaction to a continuous flow microreactor allows you to strictly control the residence time (typically 10–40 seconds), physically removing the product from the reactive zone before dibromination can occur 4.

Comparative Bromination Data

The table below summarizes the expected outcomes of various brominating systems when applied to highly activated acetophenones.

Brominating SystemSolventTemp (°C)Yield (%)ChemoselectivityRemarks
Br2​ / AcOH Acetic Acid20< 50PoorHigh levels of ring bromination (EAS). Avoid for this substrate.
NBS / PTSA Acetonitrile80 (MW)85 - 90GoodRequires acid catalyst; fast reaction time under microwave.
CuBr2​ EtOAc / CHCl3​ 77 (Reflux)> 90ExcellentSelf-indicating color change; entirely avoids free Br+ .
PHPB *Acetic Acid9085GoodSafer solid reagent; highly scalable for standard batch operations.

*PHPB = Pyridine Hydrobromide Perbromide

Validated Experimental Protocol: The CuBr2​ Method

For the highest yield and purity, the Copper(II) Bromide method is recommended. This protocol is designed as a self-validating system : the reaction provides a clear visual cue upon completion, eliminating the risk of over-reaction caused by waiting for offline analytical results.

Materials Required:

  • 1-(2-methoxy-5-methylphenyl)ethanone (1.0 eq)

  • Copper(II) bromide ( CuBr2​ ) (2.0 eq) (Note: 2 moles are required per mole of ketone as CuII reduces to CuI )

  • Ethyl Acetate (EtOAc)

  • Chloroform ( CHCl3​ )

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) solvent mixture of EtOAc and CHCl3​ .

  • Substrate Dissolution: Dissolve 1.0 eq of 1-(2-methoxy-5-methylphenyl)ethanone in the solvent mixture within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add 2.0 eq of finely powdered CuBr2​ . The mixture will appear as a dark green/black heterogeneous suspension.

  • Reflux & Self-Validation: Heat the mixture to reflux with vigorous stirring. As the α -bromination proceeds, the dark CuBr2​ will be consumed. Validation Checkpoint: The reaction is complete when the dark suspension entirely transitions into a stark white precipitate of Copper(I) bromide ( CuBr ). This typically takes 1.5 to 3 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the white CuBr precipitate. Wash the filter cake with a small amount of fresh EtOAc.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be recrystallized from cold ethanol to yield highly pure 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone.

Reaction Pathway Visualization

The following diagram maps the logical flow of the reaction, illustrating why specific reagent choices dictate the success or failure of the synthesis.

G SM 1-(2-Methoxy-5-methylphenyl) ethanone Enol Enol Intermediate SM->Enol Acid / Heat Side1 Ring Bromination (EAS Byproduct) SM->Side1 Br2 / AcOH (Unselective) Product 2-Bromo-1-(2-methoxy- 5-methylphenyl)ethanone Enol->Product CuBr2 or NBS Side2 Dibromination (Over-reaction) Product->Side2 Excess Reagent

Reaction pathways for 1-(2-methoxy-5-methylphenyl)ethanone bromination.

References

  • A Comparative Guide to the Efficacy of α-Bromoacetophenones as Synthetic Intermediates. BenchChem. 1

  • Selective Bromination with Copper(II) Bromide. King, L. C., & Ostrum, G. K. (1964). The Journal of Organic Chemistry. 2

  • Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. 3

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals / ResearchGate. 4

Sources

Optimization

Preventing debromination during 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone storage and handling

A Guide to Preventing Debromination During Storage and Handling Welcome to the Technical Support Center for 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Debromination During Storage and Handling

Welcome to the Technical Support Center for 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your material and the success of your experiments.

Section 1: Understanding the Instability - The Chemistry of Debromination

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is a highly valuable α-bromo ketone, prized for its reactivity in constructing complex molecules. However, the very features that make it a potent alkylating agent also render it susceptible to degradation, primarily through the loss of bromine (debromination). Understanding the mechanisms of this degradation is the first step toward prevention.

The primary degradation product is 1-(2-methoxy-5-methyl-phenyl)-ethanone . The conversion to this impurity compromises the purity of your starting material, leading to lower yields, complex purification challenges, and potentially misleading experimental outcomes.

There are three primary pathways that can initiate or accelerate debromination:

  • Hydrolytic Degradation: In the presence of water or other nucleophiles, the compound can undergo nucleophilic substitution. While direct substitution to form the α-hydroxy ketone is one possibility, the presence of moisture can also facilitate more complex degradation pathways that result in the debrominated ketone.

  • Photochemical Degradation: α-Bromoacetophenones are known to be sensitive to light, particularly in the UV spectrum.[1][2] Irradiation can induce homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a phenacyl radical.[1][2] This phenacyl radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated ketone.

  • Base-Catalyzed Degradation: The presence of basic impurities can promote an elimination reaction, forming an α,β-unsaturated ketone intermediate, which can subsequently react or rearrange.[3] Even weak bases can facilitate degradation over time.

Diagram: Primary Degradation Pathways

The following diagram illustrates the main routes through which 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone can degrade.

G cluster_main 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (Stable) cluster_degradation Degradation Product cluster_pathways Degradation Triggers main Target Compound debrominated 1-(2-methoxy-5-methyl-phenyl)-ethanone (Debrominated Impurity) main->debrominated Debromination light Light (UV) Photolysis light->main Initiates moisture Moisture/Nucleophiles Hydrolysis moisture->main Initiates base Base Elimination/Decomposition base->main Initiates

Caption: Key triggers leading to the debromination of the target compound.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preventing debromination.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and base-catalyzed degradation reactions. Avoid freezing, which can cause moisture to condense upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, minimizing oxidative and hydrolytic degradation.
Light Amber Glass or Opaque ContainerProtects the compound from UV radiation, which can initiate photolytic C-Br bond cleavage.[1][2]
Container Borosilicate Glass (Type 1) or PTFEThese materials are inert and minimize the risk of leaching or surface-catalyzed reactions.[4][5]
Safe Handling Procedures

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is a lachrymator and a skin irritant. All handling should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Dispensing:

    • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Briefly flush the headspace of the container with a dry, inert gas (argon or nitrogen) after dispensing to remove any ingress of air and moisture.

    • Tightly reseal the container immediately after use.

  • Solvents: Use only anhydrous solvents for preparing solutions to prevent hydrolysis.

Diagram: Recommended Handling Workflow

This workflow outlines the critical steps for safely handling the compound to minimize degradation.

G start Start: Compound in Storage desiccator 1. Equilibrate to RT in Desiccator start->desiccator hood 2. Transfer to Fume Hood desiccator->hood dispense 3. Dispense under Inert Atmosphere hood->dispense purge 4. Purge Headspace with N2/Ar dispense->purge seal 5. Tightly Reseal Container purge->seal end Return to 2-8°C Storage seal->end

Caption: Step-by-step workflow for handling the light- and moisture-sensitive compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low, and purification is difficult. Could debromination be the cause?

A1: Yes, this is a classic symptom of using a degraded starting material. If a significant portion of your 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone has converted to 1-(2-methoxy-5-methyl-phenyl)-ethanone, the latter will not participate in the desired reaction, leading to lower yields. The presence of this major impurity also complicates purification, as its polarity may be similar to that of your desired product.

  • Action: First, verify the purity of your starting material using one of the analytical methods described in Section 4. If significant degradation is confirmed, acquire a new, high-purity batch of the reagent. Review your storage and handling procedures against the recommendations in Section 2 to prevent future degradation.

Q2: I've noticed a color change in the solid material, from off-white to yellowish or brownish, over time. What does this indicate?

A2: A color change is often a visual indicator of degradation. The formation of bromine radicals or other degradation byproducts can lead to discoloration. While a slight color change may not always correlate with a significant loss of purity, it should be treated as a warning sign.

  • Action: Do not assume the material is still suitable for use. Perform a purity check via HPLC or ¹H NMR (see Section 4). If the material is still within your required specifications, you may be able to use it, but for sensitive applications, it is always best to use material that has not changed in appearance.

Q3: My NMR spectrum shows an unexpected singlet around 2.5 ppm and a decrease in the integration of the bromomethyl peak around 4.4 ppm. What am I seeing?

A3: You are likely observing the debromination product. The singlet at ~4.4 ppm corresponds to the two protons of the -CH₂Br group in the starting material. The singlet at ~2.5 ppm is characteristic of the methyl protons of the acetyl group (-COCH₃) in the debrominated product, 1-(2-methoxy-5-methyl-phenyl)-ethanone. A decrease in the integration of the former and the appearance of the latter is a clear indication of degradation.

  • Action: Quantify the level of impurity by comparing the integration of these two peaks. If the impurity level is unacceptable for your experiment, the material should be discarded or repurified if possible (though this is often not practical on a small scale).

Section 4: Analytical Methods for Detecting and Quantifying Debromination

Regularly assessing the purity of your 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is crucial. Here are recommended analytical protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for separating and quantifying the target compound and its debrominated impurity.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp to 95:5 acetonitrile:water over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small, accurately weighed sample (approx. 1 mg/mL) in acetonitrile.

  • Expected Results: The debrominated product, being less polar, will typically have a longer retention time than the parent α-bromo ketone. Quantification can be achieved by creating a calibration curve with a pure standard of the debrominated impurity or by using relative response factors if a standard is unavailable.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides rapid and clear structural confirmation and can be used for semi-quantitative analysis.

  • Methodology:

    • Solvent: Chloroform-d (CDCl₃).

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Data Acquisition: A standard proton experiment is sufficient.

  • Key Diagnostic Peaks:

    • 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone:

      • ~4.4 ppm (singlet, 2H, -C(=O)CH₂ Br)

      • ~3.9 ppm (singlet, 3H, -OCH₃ )

      • ~2.3 ppm (singlet, 3H, Ar-CH₃ )

    • 1-(2-methoxy-5-methyl-phenyl)-ethanone (Impurity):

      • ~2.5 ppm (singlet, 3H, -C(=O)CH₃ )

      • ~3.8 ppm (singlet, 3H, -OCH₃ )

      • ~2.3 ppm (singlet, 3H, Ar-CH₃ )

    The ratio of the integrals for the peaks at ~4.4 ppm and ~2.5 ppm can be used to estimate the molar ratio of the compound to its debrominated impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for detecting volatile impurities.

  • Methodology:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: ~250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer scanning a range of m/z 50-300.

  • Expected Results: The debrominated product will have a lower molecular weight (M vs. M-Br+H) and will likely elute earlier than the parent compound. The mass spectrum will show a molecular ion peak corresponding to 1-(2-methoxy-5-methyl-phenyl)-ethanone, while the parent compound will exhibit the characteristic isotopic pattern of a bromine-containing molecule.

References

  • Renaud, J., & Scaiano, J. C. (1995). Chain Mechanisms for the Dehydro-Bromination of Ring-Substituted α-Bromoacetophenones in Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. (2015). Journal of Chemistry. Available at: [Link]

  • Kolodziejski, M. J., et al. Plastic Containers: What could be leaching into our food? American Pharmaceutical Review. Available at: [Link]

  • Jenke, D. R., et al. (2007). Accumulation of organic compounds leached from plastic materials used in biopharmaceutical process containers. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • McGimpsey, W. G., & Scaiano, J. C. (1988). Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes. Canadian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone . The alpha-bromination of 2-methoxy-5-methylacetophenone is a critical transformation, but the presence of an electron-donating methoxy group and the inherent reactivity of alpha-haloketones often lead to complex impurity profiles.

This document provides a mechanistic breakdown of impurity formation, diagnostic metrics, troubleshooting FAQs, and a self-validating experimental protocol to ensure high chemoselectivity.

Mechanistic Overview & Impurity Causality

To eliminate impurities, one must first understand the kinetic and thermodynamic pathways that generate them. The acid-catalyzed alpha-bromination of ketones proceeds via a rate-determining enolization step[1]. Once the enol is formed, it acts as a nucleophile, rapidly attacking the electrophilic bromine source[2].

However, the 2-methoxy-5-methylacetophenone substrate presents unique chemoselectivity challenges:

  • Over-bromination (Dibromination): The introduction of the first electronegative bromine atom increases the acidity of the remaining alpha-protons. If excess brominating agent is present, the monobrominated product readily forms a new enol, leading to 2,2-dibromo impurities[3].

  • Electrophilic Aromatic Substitution (EAS): The methoxy group strongly activates the aromatic ring (ortho/para directing). If highly reactive electrophiles (like liquid Br2​ with Lewis acids) are used, direct ring bromination competes with alpha-bromination[4].

  • Hydrolysis: Alpha-bromo ketones are potent electrophiles. Adventitious water during the reaction or aggressive aqueous workups can lead to nucleophilic substitution, yielding alpha-hydroxy ketones[5].

Pathway SM 2-Methoxy-5-methylacetophenone (Starting Material) Enol Enol Intermediate (Nucleophile) SM->Enol Acid Catalysis (Rate-Determining) RingBromo Ring-Brominated Impurity (EAS Side-Product) SM->RingBromo Direct Br+ Attack (Methoxy-directed EAS) Target 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (Target Product) Enol->Target NBS / Br+ (Fast) Dibromo 2,2-Dibromo Impurity (Over-bromination) Target->Dibromo Excess Br+ (Due to acidic alpha-proton) Hydrolysis Alpha-Hydroxy Ketone (Hydrolysis Impurity) Target->Hydrolysis H2O / Heat (Nucleophilic Substitution)

Mechanistic pathways of alpha-bromination and competing impurity formations.

Quantitative Impurity Profiling & Diagnostic Metrics

Accurate identification is the first step in troubleshooting. Below is a quantitative summary of the most common impurities found in crude extracts, alongside their structural causes and diagnostic 1H -NMR shifts (in CDCl3​ ) for rapid verification.

Impurity ProfileStructural CauseRelative Retention Time (HPLC)Diagnostic 1H -NMR Shift ( CDCl3​ )Primary Mitigation StrategyTarget ProductSelective mono-bromination of the alpha-carbon.1.00 (Reference)~4.5 ppm (s, 2H, α CH2​ )N/A2,2-Dibromo ImpurityOver-bromination due to enhanced α -proton acidity[3].1.15 - 1.25~6.6 ppm (s, 1H, α CH )Strict stoichiometric control (1.05 eq NBS).Ring-Brominated ImpurityEAS driven by the strongly activating 2-methoxy group[4].1.30 - 1.45Loss of aromatic coupling pattern; shift in Ar-H peaks.Use mild brominating agents (NBS) at low temps (0-5°C).Alpha-Hydroxy KetoneNucleophilic displacement of bromide by H2​O [5].0.60 - 0.75~4.0 ppm (s, 2H, α CH2​ ), broad OH peak.Maintain strictly anhydrous reaction conditions.Unreacted Starting MaterialIncomplete enolization or degraded brominating agent.0.85 - 0.95~2.6 ppm (s, 3H, α CH3​ )Recrystallize NBS; ensure active acid catalyst.

Troubleshooting FAQs

Q1: My crude extract shows a 15% concentration of the 2,2-dibromo impurity. How do I suppress this? A1: The monobrominated product is more acidic than the starting ketone, which facilitates rapid secondary enolization[3]. To suppress this, you must avoid excess brominating agent. Weigh your N-Bromosuccinimide (NBS) precisely to 1.05 equivalents. Furthermore, avoid basic conditions, which accelerate polyhalogenation via the haloform-type mechanism.

Q2: I am detecting bromination on the aromatic ring (EAS) rather than the alpha-carbon. What is driving this? A2: The 2-methoxy group is a powerful electron-donating group that activates the ring toward electrophilic attack. If you are using liquid Br2​ , the local concentration of highly electrophilic bromine is too high. Switch to a controlled-release reagent like NBS catalyzed by p-toluenesulfonic acid (PTSA)[6] or Pyridinium tribromide[4]. Additionally, lower the reaction temperature to 0–5°C; EAS has a higher activation energy than enol bromination, so chilling the reaction favors the alpha-bromo kinetic product.

Q3: The reaction stalls at 70% conversion. Should I add more NBS? A3: Do not add more NBS immediately, as this risks generating the dibromo impurity. Stalling is usually caused by degraded NBS. NBS degrades over time into Br2​ and succinimide, which alters the reaction kinetics and promotes EAS[5]. Always use freshly recrystallized NBS (from water) and ensure your solvent is completely anhydrous.

Q4: I see a significant amount of alpha-hydroxy ketone in my HPLC trace. What went wrong during the workup? A4: Alpha-bromo ketones are highly susceptible to hydrolysis. If your extraction solvent was not dried properly, or if you used warm water/excessive heat during the rotary evaporation process, water acted as a nucleophile to displace the bromide[5]. Keep workup temperatures below 30°C and dry the organic layer thoroughly with anhydrous MgSO4​ before concentration.

Self-Validating Experimental Protocol

To achieve high purity of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, we recommend the NBS/PTSA catalytic system in anhydrous Dichloromethane (DCM)[6]. This protocol is designed as a self-validating system, meaning each step contains a physical observable to confirm success before proceeding.

Materials Required:
  • 2-Methoxy-5-methylacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) - Freshly recrystallized (1.05 eq)

  • p-Toluenesulfonic acid (PTSA) (10 mol%)[6]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Reaction Initiation

  • Dissolve 1.0 eq of 2-methoxy-5-methylacetophenone in anhydrous DCM under an inert nitrogen atmosphere.

  • Add 10 mol% PTSA. Stir for 5 minutes to initiate enolization.

  • Cool the flask to 0–5°C using an ice bath.

  • Add 1.05 eq of freshly recrystallized NBS in small portions over 15 minutes to prevent thermal spikes.

  • Validation Checkpoint: The solution should remain relatively clear or slightly pale. A deep red/orange color indicates the presence of free Br2​ (degraded NBS), which will lead to ring bromination.

Step 2: Reaction Monitoring

  • Allow the reaction to stir at 0–5°C for 2–4 hours.

  • Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Validation Checkpoint: As the reaction proceeds, succinimide (the byproduct of NBS) is insoluble in cold DCM and will precipitate, floating to the surface. The appearance of this white solid is a visual confirmation of NBS consumption.

Step 3: Quenching and Workup

  • Once the starting material is <2% by TLC, quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Validation Checkpoint: Any residual yellow tint in the organic layer will immediately turn colorless, confirming the destruction of active electrophilic bromine species.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3​ (to neutralize PTSA) and Brine.

  • Dry the organic layer over anhydrous MgSO4​ . Filter and concentrate under reduced pressure (water bath < 30°C to prevent hydrolysis).

Step 4: Purification

  • The crude extract can be purified via recrystallization using a minimal amount of hot ethanol, followed by the slow addition of hexanes until cloudy.

  • Cool to 4°C to induce crystallization. Filter and dry under vacuum.

Protocol S1 1. Initiation Anhydrous DCM, NBS, PTSA Catalyst S2 2. Reaction Stir at 0-5°C Monitor by TLC S1->S2 S3 3. Quenching Na2S2O3 (aq) Neutralize Br+ S2->S3 S4 4. Workup Extract, Wash, Dry (Anhydrous MgSO4) S3->S4 S5 5. Purification Recrystallization (EtOH/Hexane) S4->S5

Self-validating experimental workflow for selective alpha-bromination.

References

  • Arabian Journal of Chemistry. Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Available at: [Link]

  • OpenOChem. Alpha Halogenation of Ketones and Aldehydes. Available at:[Link]

  • BMC Chemistry (PMC). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Available at:[Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at:[Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

Sources

Optimization

Minimizing side reactions during 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone alkylation

Technical Support Center: Alkylation of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone Prepared by: Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylation of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing alkylation reactions with the versatile building block, 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone. As an α-haloketone, this substrate is highly reactive, but this reactivity also opens pathways to several potential side reactions.[1][2] This document is structured to help you anticipate these challenges, troubleshoot common issues, and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the alkylation of this α-bromoketone?

The desired reaction proceeds via a two-step mechanism:

  • Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the carbonyl group to form a resonance-stabilized enolate.[3]

  • Nucleophilic Substitution (S_N2): The nucleophilic carbon of the enolate attacks the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form a new carbon-carbon bond.[4]

The carbonyl group significantly increases the electrophilicity of the α-carbon, making α-haloketones much more reactive in S_N2 reactions than their corresponding alkyl halides.[2]

Q2: What are the most critical parameters to control in this reaction?

Success hinges on carefully controlling the following:

  • Base Selection: The strength, steric bulk, and nucleophilicity of the base are crucial. Strong, non-nucleophilic bases are generally preferred.[5]

  • Solvent Choice: The solvent affects the solubility of reagents and the reactivity of the enolate. Polar aprotic solvents are typically ideal.[6]

  • Temperature: Temperature control is vital for managing reaction rate and selectivity, particularly for preventing side reactions.[7]

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) depends on the nature of 'R' and the leaving group 'X'. Primary halides are most effective.[8]

Q3: Can I use a common base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)?

While potassium carbonate can be used, particularly under phase-transfer catalysis (PTC) conditions, strong hydroxide bases like NaOH are generally avoided.[1] They can promote side reactions such as aldol condensation and the Favorskii rearrangement. Weaker bases like K2CO3 may lead to incomplete enolate formation, leaving unreacted starting material that can participate in undesired pathways. For high-yield, clean reactions, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are recommended.[3][8]

Q4: What is the difference between C-alkylation and O-alkylation, and how do I favor the desired C-alkylation?

Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[9]

  • C-alkylation is the desired pathway, forming a new C-C bond and a ketone product.

  • O-alkylation is a common side reaction that forms an enol ether.

You can favor C-alkylation using the following conditions:

  • Counter-ion: Small, hard cations like Li⁺ associate tightly with the oxygen atom, sterically hindering O-alkylation.[6]

  • Solvent: Protic solvents can solvate the oxygen atom, reducing its nucleophilicity. However, they are often too acidic and will quench the enolate. Therefore, polar aprotic solvents like THF are the standard choice, which, in combination with a lithium counter-ion, still strongly favors C-alkylation.[5][10]

  • Electrophile: "Softer" electrophiles, such as alkyl iodides and bromides, preferentially react at the "softer" carbon center of the enolate.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield
Symptom Potential Cause Recommended Solution
No reaction; starting material recovered. Incomplete Enolate Formation: The base used was not strong enough to deprotonate the α-carbon effectively. The pKa of the base's conjugate acid should be significantly higher than the pKa of the ketone's α-proton (~19-21).Switch to a stronger, non-nucleophilic base like LDA (pKa of conjugate acid ~36) or NaH. Ensure anhydrous conditions, as water will quench the base and enolate.
Poorly Reactive Alkylating Agent: The leaving group on the alkylating agent is poor (e.g., -Cl is worse than -Br or -I), or the agent is sterically hindered (secondary or tertiary halide).[12]Use an alkylating agent with a better leaving group (I > Br > Cl > OTs). Use primary or methyl halides; secondary and tertiary halides will lead to elimination (E2) side reactions.[4][8]
Complex mixture of products observed. Multiple Side Reactions: This often occurs when using weaker, nucleophilic bases (e.g., alkoxides) or running the reaction at elevated temperatures.Use a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) to form the enolate cleanly and quickly before adding the alkylating agent.
Problem 2: Formation of an Unexpected Isomer (Favorskii Rearrangement)

If you are using an alkoxide base (e.g., sodium ethoxide) and obtain a rearranged ester product instead of the expected ketone, you have likely induced the Favorskii rearrangement.

Mechanism:

  • The alkoxide base forms an enolate.

  • The enolate undergoes intramolecular S_N2, displacing the bromide to form a cyclopropanone intermediate.

  • The nucleophilic alkoxide attacks the carbonyl carbon of the strained cyclopropanone.

  • The ring opens to form a more stable carbanion, which is then protonated upon workup to yield the ester product.

Solution:

  • Avoid Nucleophilic Bases: Do not use alkoxide bases (e.g., NaOEt, NaOMe).

  • Use Hindered Bases: Employ a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). These bases are too bulky to act as nucleophiles and will cleanly form the enolate without attacking the carbonyl carbon.[5]

Problem 3: Multiple Alkylation Products Detected

If you observe products corresponding to the addition of two or more alkyl groups, polyalkylation has occurred. This happens because the mono-alkylated product still possesses acidic α-protons and can be deprotonated and alkylated again.[9]

Solutions:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure all the starting ketone is converted to the enolate form at once. Then, add the alkylating agent (typically 1.0 equivalent). This minimizes the presence of both base and mono-alkylated product at the same time.

  • Slow Addition: Add the alkylating agent slowly at a low temperature to maintain control over the reaction.

  • Inverse Addition: Add the pre-formed enolate solution to the alkylating agent solution. This ensures the enolate is always the limiting reagent in the presence of the electrophile.

Key Experimental Protocols

Protocol 1: Alkylation using Lithium Diisopropylamide (LDA)

This method is ideal for achieving clean, regioselective alkylation by forming the kinetic enolate under controlled conditions.[7]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (in situ):

    • Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq.) via syringe.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The solution may turn slightly yellow. Stir at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (1.0 eq.) in anhydrous THF.

    • Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.[7]

  • Alkylation:

    • Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis shows consumption of the starting material. The reaction may be allowed to warm slowly to room temperature if the reaction is sluggish.

  • Workup:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.[13][14]

Visual Workflow for Alkylation Protocol

G cluster_setup 1. Setup & LDA Preparation cluster_reaction 2. Enolate Formation & Alkylation cluster_workup 3. Workup & Purification A Flame-dried flask under N2 B Add THF, cool to -78 °C A->B C Add Diisopropylamine B->C D Add n-BuLi, stir 30 min C->D E Add Ketone solution at -78 °C D->E LDA ready F Stir 1 hr for enolate formation E->F G Add Alkyl Halide at -78 °C F->G H Monitor by TLC G->H I Quench with aq. NH4Cl H->I Reaction complete J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Chromatography K->L

Caption: Workflow for α-bromoketone alkylation using LDA.

Understanding the Reaction Pathways

Desired C-Alkylation Pathway

The reaction should ideally follow this path, where the enolate's carbon atom acts as the nucleophile.

C_Alkylation start Ketone + Base enolate Enolate Intermediate start->enolate -H⁺ product C-Alkylated Product enolate->product + R-X -X⁻

Caption: The desired C-alkylation reaction pathway.

O-Alkylation Side Reaction

This competing pathway results in an enol ether, which is often an undesired byproduct.

O_Alkylation start Ketone + Base enolate Enolate Intermediate start->enolate -H⁺ product O-Alkylated Product (Enol Ether) enolate->product + R-X -X⁻

Caption: The competing O-alkylation side reaction.

Analytical Methods for Reaction Monitoring

Consistent monitoring is essential to determine reaction completion and identify the formation of byproducts.[15]

Technique Principle Data Type Advantages Limitations
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.QualitativeFast, inexpensive, excellent for routine progress checks.[15]Not inherently quantitative; resolution can be limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Quantitative & StructuralProvides definitive structural information and allows for quantification of product vs. starting material.[16]Higher cost, requires aliquots to be taken and processed.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography followed by mass detection.Quantitative & StructuralHigh sensitivity and selectivity; can identify and quantify trace byproducts.[17]Requires method development; higher instrument and operational cost.
Recommended TLC Protocol:
  • Prepare the Plate: On a silica gel TLC plate, draw a baseline in pencil. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Develop: Place the plate in a chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After development, visualize the spots under a UV lamp. The reaction is complete when the starting material spot is absent in the reaction mixture lane.[15]

Purification Strategies

After workup, the crude product will likely contain unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is critical.[14]

  • Extraction: The initial workup separates the organic product from water-soluble salts and quenching agents.

  • Flash Column Chromatography: This is the most effective method for separating the desired alkylated product from side products like the O-alkylated ether or poly-alkylated species. The separation is based on the differential adsorption of compounds to the stationary phase (e.g., silica gel).[7][13]

  • Recrystallization: If the final product is a solid, recrystallization can be an excellent final step to achieve high purity. This technique separates the compound based on differences in solubility between the desired product and impurities in a given solvent system.[14]

A multi-step purification approach, such as an extraction followed by column chromatography, is often necessary to achieve the high purity required for drug development applications.[18]

References

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089. [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Reaction Chemistry. (n.d.). Ketone α‑Alkylation with Strong Base (Enolate → SN2). Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • YouTube. (2019, January 9). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]

  • Bionity. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Academia.edu. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ProQuest. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • MDPI. (2024, July 19). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. Retrieved from [Link]

  • Michigan State University. (2013, May 5). Chemical Reactivity. Retrieved from [Link]

  • Cytiva. (n.d.). Combining purification techniques in a multistep approach. Retrieved from [Link]

  • University of Bristol. (2004, October 14). Prof D Craig 2.O1 Organic Synthesis Lecture 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 2-bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone. Retrieved from [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ResearchGate. (2024, July 14). (PDF) α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Retrieved from [Link]

  • ACS Publications. (2016, March 24). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2018, December 19). What will be the possible conditions to react bromo alkane with diethyl phenylmalonate? Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone Production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently guide researchers, process chemists, and drug development professionals through the hazardous transition from mil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently guide researchers, process chemists, and drug development professionals through the hazardous transition from milligram-scale discovery to multi-gram or kilogram production.

Scaling up the synthesis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone presents unique challenges. The starting material, 1-(2-methoxy-5-methylphenyl)ethanone, contains an electron-rich aromatic ring that complicates standard bromination. This guide provides field-proven insights, focusing on continuous flow chemistry to ensure safety, regioselectivity, and high yield.

Process Visualization & Mechanistic Pathways

To safely scale this reaction, we must abandon traditional batch reactors in favor of continuous flow microreactors. This physical transition directly addresses the chemical hazards of liquid bromine ( Br2​ ) and thermal runaway[1].

FlowSetup Substrate Ketone Reservoir 1-(2-methoxy-5-methylphenyl)ethanone Mixer T-Mixer (High-speed mixing) Substrate->Mixer Reagent Bromine Reservoir Br2 in Solvent Reagent->Mixer Reactor Microreactor Coil (Temp: 20°C, t: 60s) Mixer->Reactor Quench In-line Quench (Aqueous Na2S2O3) Reactor->Quench Collection Product Collection 2-Bromo-1-(...)-ethanone Quench->Collection

Fig 1. Continuous flow microreactor setup for safe alpha-bromination.

Mechanism Ketone 1-(2-methoxy-5-methylphenyl)ethanone Protonated Protonated Ketone (HBr Autocatalysis) Ketone->Protonated H+ Enol Enol Intermediate Protonated->Enol -H+ Bromonium Bromonium Attack Enol->Bromonium +Br2 MonoBromo 2-Bromo-1-(...)-ethanone (Target Product) Bromonium->MonoBromo -HBr DiBromo Dibrominated Byproduct (Over-reaction) MonoBromo->DiBromo Excess Br2 / Long t

Fig 2. Acid-catalyzed enolization mechanism highlighting dibromination risks.

Frequently Asked Questions (FAQs): Chemistry & Scale-Up Strategy

Q: Why should we transition from batch to continuous flow for this specific alpha-bromination? A: Alpha-bromination of acetophenone derivatives using liquid bromine is highly exothermic and prone to thermal runaway in batch reactors[1]. Furthermore, 1-(2-methoxy-5-methylphenyl)ethanone has electron-donating methoxy and methyl groups on the phenyl ring. These groups increase the nucleophilicity of the enol, making the reaction extremely fast but highly susceptible to over-bromination (dibromination)[1][2]. Continuous flow microreactors provide superior mass and heat transfer, allowing precise control over residence time (typically 10–60 seconds) to halt the reaction exactly at the mono-brominated stage[1].

Q: How do we handle the autocatalytic nature of the bromination? A: The reaction proceeds via an acid-catalyzed enolization mechanism[3]. In batch, the initial lack of HBr causes a dangerous induction period, followed by a sudden spike in reaction rate and temperature once HBr is generated. In our continuous flow protocol, we intentionally spike the substrate stream with a catalytic amount of aqueous HBr to suppress unpredictable autocatalytic behavior and ensure a uniform, predictable reaction rate throughout the microreactor coil[1].

Troubleshooting Guide: Common Scale-Up Issues

Issue 1: High levels of dibrominated byproduct ( α,α -dibromo-1-(2-methoxy-5-methylphenyl)ethanone).

  • Cause: Excess bromine molar ratio or prolonged residence time allows the mono-brominated product to undergo a second enolization and bromination[1].

  • Solution: Reduce the bromine-to-substrate molar ratio to exactly 1.1–1.5 equivalents. Decrease the residence time in the microreactor to ≤60 seconds. Ensure the in-line quench is functioning correctly at the reactor exit to immediately neutralize unreacted Br2​ [1].

Issue 2: Aromatic ring bromination instead of alpha-bromination.

  • Cause: The 2-methoxy-5-methylphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strongly activating −OCH3​ group.

  • Solution: Avoid Lewis acid catalysts (like AlCl3​ or FeBr3​ ) which promote EAS. Rely strictly on Brønsted acid ( HBr ) autocatalysis, which selectively favors enolization and subsequent alpha-bromination[2]. Maintain the reactor temperature strictly at or below 20°C[1].

Issue 3: Product discoloration (turning black/dark yellow) during isolation.

  • Cause: Residual hydrogen bromide and unreacted bromine can cause the alpha-bromoketone to decompose and polymerize upon standing, a well-documented issue with phenacyl bromides[4].

  • Solution: The continuous flow setup must include an immediate biphasic quench. Wash the organic phase thoroughly with water to remove all residual HBr , followed by a mild bicarbonate wash. Store the purified product in a vacuum desiccator over calcium chloride, protected from light[4].

Standard Operating Procedure (SOP): Continuous Flow Scale-Up Protocol

Self-Validating System Design: This protocol utilizes physical constraints to validate chemical safety. By coupling the fixed internal volume of the microreactor coil with a precise pump flow rate, the residence time is mathematically locked. The immediate introduction of the aqueous quench at the reactor exit acts as a chemical kill-switch. If the flow rate is maintained, over-reaction is physically impossible.

Materials:

  • Stream A: 1-(2-methoxy-5-methylphenyl)ethanone (Substrate) in dichloromethane (DCM), spiked with 0.05 eq HBr .

  • Stream B: Liquid Bromine ( Br2​ ) in DCM.

  • Quench Stream: 1M Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow microreactor (PTFE or glass, internal volume calibrated) with pure DCM at the target flow rate. Set the reactor cooling bath to 20°C[1].

  • Reagent Preparation: Prepare Stream A at 1.0 M concentration. Prepare Stream B at 1.5 M concentration to achieve a 1.5 molar equivalent of Br2​ upon 1:1 volumetric mixing[1].

  • Flow Initiation: Engage the precision syringe or HPLC pumps. Direct Stream A and Stream B into the T-mixer. The high-speed mixing immediately initiates the bromination.

  • Residence Time Control: Adjust the total flow rate such that the residence time ( tR​ ) in the reactor coil is exactly 60 seconds[1].

  • In-Line Quenching: At the exit of the reactor coil, introduce the Quench Stream via a Y-mixer. The biphasic mixture travels through a short residence tube to ensure complete neutralization of excess bromine.

  • Phase Separation & Isolation: Pass the output through an in-line membrane phase separator. Collect the organic (DCM) phase.

  • Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone from cold petroleum ether to remove trace unreacted starting material and ensure long-term stability[4].

Quantitative Data: Batch vs. Continuous Flow Comparison

The following table summarizes the causal benefits of transitioning from traditional batch synthesis to continuous flow for alpha-bromination scale-up[1].

ParameterTraditional Batch ProcessContinuous Flow Microreactor
Mixing Efficiency Poor (Diffusion limited)Excellent (High-speed T-mixer)
Heat Transfer Low (High risk of thermal runaway)High (Isothermal control at 20°C)
Residence/Reaction Time 1 - 4 hours60 seconds
Selectivity (Mono vs Di) Moderate (Prone to dibromination)>99% Monobrominated
Space-Time Yield ~0.24 kg/m ³/s~0.26 kg/m ³/s
Safety Profile Hazardous (Bulk Br2​ handling)Inherently Safe (Minimal active volume)

References

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals.[Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC.[Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI.[Link]

  • phenacyl bromide. Organic Syntheses.[Link]

Sources

Optimization

Overcoming lachrymatory effects when handling alpha-bromoketones like 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I have designed this guide to address the critical safety and handling challenges associated with α -bromoketones, sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I have designed this guide to address the critical safety and handling challenges associated with α -bromoketones, specifically focusing on potent lachrymators like 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone .

This guide bypasses generic safety advice to provide you with field-proven, mechanistically grounded troubleshooting protocols. Our goal is to ensure your synthetic workflows are both highly efficient and intrinsically safe.

The Science of Lachrymation: Understanding the Threat

Q: Why does 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone cause such immediate and severe eye, skin, and respiratory irritation?

A: The severe irritation is not merely a localized chemical burn; it is a highly specific neurological response triggered at the molecular level. α -Bromoketones are powerful electrophilic alkylating agents. When vapors contact the mucous membranes of your eyes or respiratory tract, they rapidly penetrate cell membranes and interact with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a primary sensor for nociceptive (pain) signaling in peripheral neurons 1.

Mechanistically, the electrophilic α -carbon of the bromoketone undergoes a rapid covalent reaction (thiol trapping) with reactive cysteine residues (e.g., C415, C422, C622) on the N-terminus of the TRPA1 channel. This covalent alkylation forces a conformational change that opens the channel pore, leading to a massive influx of calcium ions ( Ca2+ ). This depolarization fires the nociceptive nerve, resulting in the immediate physiological expulsion responses: lachrymation (tearing), coughing, and stinging 2.

TRPA1_Activation A Alpha-Bromoketone (Electrophilic Agent) C Covalent Alkylation (Cysteine Thiol Trapping) A->C B TRPA1 Ion Channel (Sensory Neurons) B->C D Conformational Change & Channel Opening C->D E Calcium (Ca2+) Influx D->E F Nociceptive Signaling (Lachrymation/Pain) E->F

Mechanism of TRPA1 channel activation by electrophilic alpha-bromoketones.

Troubleshooting Incomplete Quenching

Q: My reaction mixture still exhibits lachrymatory properties after a standard aqueous workup with Sodium Bicarbonate ( NaHCO3​ ). Why did the quench fail?

A: This is a common and dangerous misconception in organic synthesis. Sodium bicarbonate is a weak base used to neutralize the hydrobromic acid ( HBr ) generated during the bromination of the parent ketone. However, bicarbonate does not effectively destroy the α -bromoketone itself.

Because the lachrymatory effect relies on the molecule's ability to act as an alkylating agent, you must use a nucleophilic quench to deactivate it. To destroy excess 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, you need a "soft" nucleophile that can rapidly undergo an SN​2 substitution at the α -carbon, displacing the bromide leaving group.

Quantitative Comparison of Quenching Agents
Quenching AgentChemical MechanismQuenching EfficiencyResulting ByproductSafety & Handling Profile
Sodium Thiosulfate ( Na2​S2​O3​ ) SN​2 AlkylationHigh Bunte Salt (Water Soluble)Excellent (Non-toxic)
Thiourea SN​2 AlkylationHighIsothiouronium SaltModerate (Toxic precursor)
Sodium Bisulfite ( NaHSO3​ ) SN​2 / ReductionModerateSulfonateGood
Sodium Bicarbonate ( NaHCO3​ ) Acid NeutralizationPoor (Fails to quench)Unreacted BromoketoneHazardous (Leaves active lachrymator)

Data Synthesis: Thiosulfate is the superior choice for continuous flow and batch quenching of α -bromoketones due to its rapid kinetics and safe byproduct profile 3.

Standard Operating Procedure: Safe Decontamination & Quenching

Q: How do I safely quench spills, decontaminate glassware, and work up reactions containing 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone?

A: To create a self-validating safety system, you must rely on chemical deactivation rather than just physical removal. The following protocol utilizes Sodium Thiosulfate to convert the hazardous alkylating agent into a harmless, water-soluble Bunte salt.

Step-by-Step Methodology: Thiosulfate Deactivation Protocol

Phase 1: Preparation & Engineering Controls

  • Containment: Ensure all work, including weighing and solvent transfer, is conducted inside a certified chemical fume hood with a face velocity of at least 100 fpm 4.

  • PPE: Don double nitrile gloves (change immediately if contaminated), splash-proof chemical goggles, and a highly-buttoned lab coat.

  • Reagent Prep: Prepare a fresh 10% w/v aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Keep a wash bottle of this solution readily available in the hood.

Phase 2: Reaction Workup (In-Flask Quenching)

  • Cooling: Cool your reaction mixture containing the crude α -bromoketone to 0∘C using an ice bath.

  • Addition: Slowly add the 10% Sodium Thiosulfate solution to the reaction mixture (approximately 2 mL per 1 mmol of theoretical excess brominating agent/bromoketone waste).

  • Agitation: Stir vigorously for 15–30 minutes. Causality: The biphasic nature of the quench requires high shear to ensure the aqueous thiosulfate ions come into contact with the organic bromoketone.

  • Validation: The disappearance of the sharp, lachrymatory odor upon careful wafting (done strictly inside the hood) serves as a qualitative indicator of successful deactivation.

Phase 3: Glassware Decontamination

  • Initial Rinse: Do not remove contaminated glassware from the fume hood. Rinse all flasks, spatulas, and condenser tubes with a small amount of acetone to dissolve residual organics.

  • Chemical Quench: Submerge or thoroughly coat the glassware in the 10% Sodium Thiosulfate solution. Let it sit for at least 30 minutes.

  • Final Wash: Wash the deactivated glassware with standard laboratory detergent and water. It is now safe to remove from the hood.

Strategic Workflow Design: Avoiding Isolation

Q: Even with proper quenching, isolating 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is hazardous and results in yield loss due to degradation. How can I optimize this?

A: The most effective way to handle a severe lachrymator is to avoid handling it entirely. α -Bromoketones are notoriously unstable on silica gel and can degrade upon prolonged exposure to light or ambient moisture.

Telescoping the Synthesis: Whenever possible, design your synthetic route to use the α -bromoketone in situ. For example, if your next step is a Hantzsch thiazole synthesis or an amination, perform the bromination of 1-(2-methoxy-5-methyl-phenyl)-ethanone, purge the excess HBr with an inert gas stream (routed through a basic scrubber), and immediately add your nucleophile (e.g., thiourea or amine) directly to the crude reaction mixture. This "telescoped" approach entirely bypasses the need to isolate, crystallize, or chromatograph the lachrymatory intermediate, drastically reducing exposure risk and often improving overall yields.

References
  • Nilius, B., & Prenen, J. "Irritating channels: the case of TRPA1." PMC / NIH.
  • Gijsen, H., et al. "Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation." ResearchGate.
  • "Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor." AKJournals.
  • "2-Bromo-1-(2-fluorophenyl)propan-1-one Safety & Handling." Benchchem.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for analyzing 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone purity

Comparative Guide & Validation Protocol: HPLC Purity Analysis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone The Analytical Challenge: Mechanistic Background Analyzing the purity of α -bromoacetophenone derivatives li...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide & Validation Protocol: HPLC Purity Analysis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

The Analytical Challenge: Mechanistic Background

Analyzing the purity of α -bromoacetophenone derivatives like 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone presents a unique chromatographic challenge. The α -carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom[1]. This dual-activation makes the molecule highly susceptible to nucleophilic attack and on-column hydrolysis, particularly at neutral to high pH levels[1].

During synthesis, the reaction rarely goes to perfect completion without side reactions. The final product mixture typically contains the unbrominated precursor (1-(2-methoxy-5-methyl-phenyl)-ethanone), the target mono-brominated active pharmaceutical ingredient (API), and an over-brominated byproduct (2,2-Dibromo-1-(2-methoxy-5-methyl-phenyl)-ethanone). Developing a robust HPLC method requires a stationary phase capable of resolving these structurally similar halogenated species, alongside a mobile phase that prevents degradation.

Pathway A 2-Bromo-1-(2-methoxy- 5-methyl-phenyl)-ethanone (Target Analyte) B Hydrolysis (Neutral/High pH) A->B H2O / OH- D Over-Bromination (Synthesis Byproduct) A->D Excess Br2 C 1-(2-methoxy-5-methyl-phenyl) -2-hydroxyethanone (Degradant) B->C E 2,2-Dibromo-1-(2-methoxy- 5-methyl-phenyl)-ethanone (Impurity) D->E

Fig 1: Degradation and synthesis impurity pathways for the target alpha-bromo ketone.

Chromatographic Strategy: Column Chemistry Comparison

Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. While effective for many compounds, they often struggle to provide baseline resolution between mono-brominated and di-brominated aromatic isomers.

To achieve superior selectivity, we must exploit alternative interaction mechanisms. Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases offer orthogonal selectivity by leveraging π−π interactions, dipole-dipole interactions, and shape selectivity[2],[3]. The highly electronegative fluorine atoms on the PFP phase create a strong dipole that interacts preferentially with the polarized C-Br bond of our target analyte, yielding optimal resolution.

Table 1: Chromatographic Performance Comparison (Isocratic 60% Acetonitrile)

Column Chemistry (100 x 4.6 mm, 3 µm)Primary Interaction MechanismRetention Time (min)Peak Asymmetry (Tf)Resolution (Rs) from Dibromo ImpurityVerdict
Standard C18 Hydrophobic6.41.451.2Marginal (Co-elution risk)
Phenyl-Hexyl Hydrophobic, π−π 7.11.201.8Good
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, Shape8.31.052.6Optimal

Mobile Phase Optimization: The Causality of pH

The selection of the mobile phase modifier is not arbitrary; it is dictated by the chemical stability of the α -bromo moiety. Running this analysis in a neutral phosphate buffer or basic ammonium bicarbonate will induce on-column hydrolysis, resulting in split peaks and poor recovery[4],[1].

The Solution: Using 0.1% Formic Acid (pH ~2.8) in both the aqueous and organic mobile phases serves a dual purpose:

  • Analyte Stabilization: The acidic environment protonates potential nucleophiles in the matrix and stabilizes the electrophilic α -carbon, halting hydrolysis.

  • Silanol Suppression: At pH 2.8, residual silanols (SiO-) on the silica support are fully protonated (SiOH), preventing secondary ion-exchange interactions that cause severe peak tailing for polar functional groups[3],[4].

Step-by-Step Methodology & Self-Validating Protocol

To ensure data integrity, the analytical procedure must be designed as a self-validating system . This means the sequence will automatically halt if System Suitability Testing (SST) criteria are not met, preventing the generation of out-of-specification (OOS) artifacts. This protocol aligns strictly with the ICH Q2(R2) lifecycle framework[5].

Phase 1: Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v) with 0.1% Formic Acid. Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock and band broadening at the column head.

  • Standard Solution: Dissolve 10.0 mg of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone reference standard in 10.0 mL diluent (1.0 mg/mL). Sonicate for 5 minutes at 20°C.

Phase 2: Chromatographic Conditions
  • Column: PFP (100 x 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Gradient Program: 30% B to 80% B over 12 minutes, hold for 3 minutes, re-equilibrate at 30% B for 5 minutes.

  • Column Temperature: 30°C (Controlled to ensure reproducible diffusion kinetics).

  • Detection: UV at 254 nm.

Phase 3: ICH Q2(R2) Validation Execution

Validation Start HPLC Method Validation ICH Q2(R2) Framework Spec 1. Specificity Baseline resolution (Rs > 1.5) Start->Spec Lin 2. Linearity & Range R² ≥ 0.999 (25%-150%) Start->Lin Prec 3. Precision RSD ≤ 2.0% (Repeatability) Start->Prec Acc 4. Accuracy Recovery 98%-102% Start->Acc Rob 5. Robustness Variable pH, Temp, Flow Start->Rob SST System Suitability Testing (SST) Continuous Self-Validation Spec->SST Lin->SST Prec->SST Acc->SST Rob->SST

Fig 2: ICH Q2(R2) aligned HPLC validation workflow establishing a self-validating analytical system.

  • System Suitability Test (SST): Inject the standard solution 6 times. The system is validated for the run only if: Peak Asymmetry (Tf) 1.2, Resolution (Rs) between target and dibromo-impurity 2.0, and Retention Time %RSD 1.0%.

  • Specificity: Inject a blank diluent, the unbrominated precursor, the target API, and the dibrominated impurity individually. Overlay chromatograms to verify no co-elution occurs at the target retention time (8.3 min).

  • Linearity: Prepare calibration standards at 25%, 50%, 100%, 120%, and 150% of the nominal concentration (1.0 mg/mL). Plot peak area versus concentration. Acceptance criteria: Correlation coefficient ( R2 ) 0.999.

  • Precision (Repeatability): Perform 6 independent sample preparations of a single batch at 100% concentration. Acceptance criteria: %RSD of the assay value 2.0%.

  • Accuracy (Recovery): Spike the API with known amounts of the dibrominated impurity at 50%, 100%, and 150% of the specification limit (e.g., 0.15%). Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

References[5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines[2] HPLC and UHPLC Columns: Selectivity and Mechanisms. ACE / Bujnochem. URL: https://www.bujnochem.com/[3] Column Choices for HPLC Method Development. Agilent Technologies. URL:https://www.agilent.com/en/product/liquid-chromatography/hplc-columns[4] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. URL:https://www.chromatographyonline.com/view/modern-trends-and-best-practices-in-mobile-phase-selection-in-reversed-phase-chromatography[1] In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications. BenchChem. URL: https://www.benchchem.com/

Sources

Comparative

GC-MS fragmentation pattern analysis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

An Expert's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone Introduction In the landscape of pharmaceutical development and chemical synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel compounds, intermediates, and impurities is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, offering the dual advantage of high-resolution chromatographic separation and detailed structural information from mass-based fragmentation. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of a key synthetic intermediate, 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere spectral interpretation. It delves into the mechanistic underpinnings of the fragmentation pathways, explains the rationale behind the analytical methodology, and provides a comparative framework against a structurally related analogue to empower researchers in their analytical endeavors. The principles discussed herein are fundamental for identifying this molecule and differentiating it from potential isomers or related byproducts.

Molecular Structure and Fundamental Fragmentation Principles

The fragmentation of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (Molecular Formula: C₁₀H₁₁BrO₂) under electron ionization is governed by the interplay of its distinct functional groups: an aromatic ketone, an α-bromo substituent, and a substituted benzene ring.

  • Bromine Isotopic Signature : A critical initial observation in the mass spectrum of a bromine-containing compound is the presence of a characteristic M/M+2 isotopic pattern. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (50.7% and 49.3%, respectively), the molecular ion and any bromine-containing fragments will appear as a pair of peaks of roughly equal intensity, separated by two mass-to-charge units (m/z)[1][2][3].

  • α-Cleavage : Ketones are highly susceptible to α-cleavage, which is the scission of the bond adjacent to the carbonyl group.[3][4][5] For this molecule, two primary α-cleavage events are possible: the loss of the bromomethyl radical (•CH₂Br) or the loss of the substituted phenyl radical. The formation of the resonance-stabilized 2-methoxy-5-methylbenzoyl cation is the more favorable of these pathways and is often a dominant fragmentation route for aromatic ketones.[2][6]

  • Benzylic and Acylium Ion Fragmentation : The initial fragments, particularly the stable acylium ion, can undergo further sequential fragmentation. This often involves the loss of small, neutral molecules like carbon monoxide (CO) from the acylium cation or fragmentation of the substituents on the aromatic ring.[2]

Recommended Experimental Protocol: GC-MS Analysis

This protocol is designed to achieve robust separation and clear fragmentation data for the target analyte. The causality behind these parameters is rooted in balancing chromatographic resolution with practical run times while ensuring optimal ionization in the mass spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone.
  • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a working concentration of approximately 10-20 µg/mL. The final concentration should be optimized to avoid column overloading and detector saturation.

2. Gas Chromatography (GC) Conditions:

  • GC System : Agilent 8890 GC or equivalent.
  • Injector : Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to handle the concentration and provide sharp peaks.
  • Injector Temperature : 250 °C. This temperature ensures rapid volatilization of the analyte without inducing thermal degradation.
  • Carrier Gas : Helium, constant flow rate of 1.2 mL/min. Helium is chosen for its efficiency and inertness.
  • Column : A non-polar or mid-polarity column is ideal. A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5ms or DB-5ms) provides excellent resolution for a wide range of aromatic compounds.
  • Oven Temperature Program :
  • Initial Temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes. This program allows for the elution of the target analyte in a reasonable time while ensuring any higher boiling point impurities are also eluted from the column.

3. Mass Spectrometry (MS) Conditions:

  • MS System : Agilent 5977B MSD or equivalent.
  • Ionization Mode : Electron Ionization (EI).
  • Ionization Energy : 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for most spectral libraries.[7]
  • Source Temperature : 230 °C.
  • Quadrupole Temperature : 150 °C.
  • Mass Scan Range : 40 - 350 m/z. This range is selected to be low enough to capture small, characteristic fragments and high enough to include the molecular ion peak.
  • Solvent Delay : 3-4 minutes, to prevent the high concentration of the injection solvent from saturating the detector.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh 1 mg Analyte P2 Dissolve in 1 mL Solvent (DCM/EtOAc) P1->P2 P3 Dilute to ~10 µg/mL P2->P3 A1 Inject 1 µL P3->A1 A2 GC Separation (HP-5ms Column) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Fragments D1->D2 D3 Elucidate Structure D2->D3

Caption: General workflow for the GC-MS analysis of the target analyte.

In-Depth Fragmentation Pattern Analysis

The EI mass spectrum of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is predicted to exhibit several key fragments that are diagnostic of its structure. The analysis below outlines the most probable fragmentation pathways.

Molecular Ion Peak (m/z 242/244)

The molecular ion (M•⁺) is formed by the removal of a single electron. Its presence confirms the molecular weight of the compound. The doublet at m/z 242 (C₁₀H₁₁⁷⁹BrO₂•⁺) and m/z 244 (C₁₀H₁₁⁸¹BrO₂•⁺) with near 1:1 intensity is the most definitive evidence for a molecule containing a single bromine atom.

Primary Fragmentation Pathways
  • Loss of Bromomethyl Radical (•CH₂Br) - α-Cleavage : This is arguably the most dominant fragmentation pathway. The cleavage of the C-C bond between the carbonyl and the α-carbon results in the loss of a •CH₂Br radical (mass = 93/95 Da). This produces the highly stable, resonance-delocalized 2-methoxy-5-methylbenzoyl cation at m/z 149 . The high abundance of this ion is a hallmark of α-haloketones.

  • Loss of Bromine Radical (•Br) : A simple cleavage of the C-Br bond, which is weaker than the C-C or C-H bonds, results in the loss of a bromine radical (•Br, mass = 79/81 Da). This pathway leads to the formation of a radical cation at m/z 163 .

Secondary Fragmentation of Key Ions

The primary fragment ions undergo further dissociation to produce a cascade of smaller, characteristic ions.

  • Fragmentation of the Acylium Ion (m/z 149) :

    • Loss of Carbon Monoxide (CO) : The acylium ion at m/z 149 readily ejects a neutral CO molecule (mass = 28 Da) to form the 2-methoxy-5-methylphenyl cation at m/z 121 .

    • Loss of Methyl Radical (•CH₃) : Loss of a methyl radical (mass = 15 Da) from the methoxy group of the m/z 149 ion can lead to a fragment at m/z 134 .

  • Fragmentation of the Phenyl Cation (m/z 121) :

    • Loss of Formaldehyde (CH₂O) : The 2-methoxy-5-methylphenyl cation (m/z 121) can undergo rearrangement and eliminate a neutral formaldehyde molecule (mass = 30 Da) from the methoxy group. This results in the formation of a highly stable tropylium or a related C₇H₇⁺ cation at m/z 91 .

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M•⁺) m/z 242/244 F149 [M - CH₂Br]⁺ m/z 149 M->F149 - •CH₂Br (α-cleavage) F163 [M - Br]•⁺ m/z 163 M->F163 - •Br F121 [149 - CO]⁺ m/z 121 F149->F121 - CO F134 [149 - CH₃]⁺ m/z 134 F149->F134 - •CH₃ F91 [121 - CH₂O]⁺ m/z 91 F121->F91 - CH₂O

Caption: Predicted EI fragmentation pathway of the target molecule.

Data Summary: Predicted Key Fragment Ions

The following table summarizes the major ions expected in the mass spectrum of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure / FormulaPredicted Relative AbundanceFragmentation Pathway
242 / 244[C₁₀H₁₁BrO₂]•⁺ModerateMolecular Ion (M•⁺)
163[C₁₀H₁₁O₂]⁺Moderate to LowLoss of •Br from the molecular ion
149[C₉H₉O₂]⁺High (likely Base Peak) α-cleavage: Loss of •CH₂Br from the molecular ion
134[C₈H₆O₂]⁺LowLoss of •CH₃ from the m/z 149 fragment
121[C₈H₉O]⁺HighLoss of CO from the m/z 149 fragment
91[C₇H₇]⁺ModerateLoss of CH₂O from the m/z 121 fragment (via rearrangement)

Comparative Analysis: Differentiation from a Structural Analogue

To underscore the diagnostic value of the fragmentation pattern, we compare it with its non-brominated analogue, 1-(2-methoxy-5-methyl-phenyl)-ethanone (C₁₀H₁₂O₂).

Feature2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone 1-(2-methoxy-5-methyl-phenyl)-ethanone
Molecular Ion (M•⁺) m/z 242/244 (Characteristic 1:1 doublet)m/z 164 (Single peak)
Primary α-Cleavage (Acylium Ion) m/z 149 (Loss of •CH₂Br). This is a unique and high-abundance fragment.m/z 149 (Loss of •CH₃). This would also produce a peak at m/z 149, making it a point of comparison.
Key Differentiating Fragments Presence of bromine doublet at m/z 242/244. Fragment from loss of •Br at m/z 163.Absence of any bromine isotope patterns. Base peak is likely m/z 149 from the loss of a methyl radical.
Other Fragments Fragments at m/z 121 and 91 are common to both after the formation of the m/z 149 ion.Fragments at m/z 121 and 91 are also expected from the sequential loss of CO and CH₂O from the m/z 149 ion.

The most critical differentiator is the molecular ion peak. The presence of the m/z 242/244 doublet immediately confirms the incorporation of a single bromine atom. While both compounds can produce a fragment at m/z 149, the origin of this fragment is different (loss of •CH₂Br vs. loss of •CH₃), and the context provided by the molecular ion and other fragments like m/z 163 allows for an unambiguous identification of the brominated species.

Conclusion

The GC-MS fragmentation pattern of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is highly characteristic and driven by predictable, mechanistically sound pathways. The analysis is anchored by the observation of the molecular ion doublet at m/z 242/244, confirming the presence of bromine. The dominant fragmentation route proceeds via α-cleavage to yield a stable acylium ion at m/z 149, which subsequently loses carbon monoxide to produce a prominent ion at m/z 121. By understanding these key fragmentation steps and comparing them against logical structural alternatives, researchers can confidently identify this compound and ensure the integrity of their synthetic and developmental processes.

References

  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Course Material.
  • ResearchGate. (2025). EI fragmentation mechanism for the formation of m/z 137 in Compound (i). ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable Study Guides. Available at: [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. PubChem Database. CID 2756985. Available at: [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

  • North Carolina State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Wiley Online Library. (2025, December 24). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Journal of Heterocyclic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

  • SciSpace. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Organic Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Research Paper.
  • PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Available at: [Link]

  • LCGC International. (2026, March 10). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

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Validation

LC-MS/MS Quantification Methods for 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone in Complex Mixtures: A Comparative Guide

As an Application Scientist navigating the complexities of drug development and trace-level quantification, I frequently encounter analytes that actively resist standard analytical workflows. 2-Bromo-1-(2-methoxy-5-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist navigating the complexities of drug development and trace-level quantification, I frequently encounter analytes that actively resist standard analytical workflows. 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is a prime example. As an α -bromo ketone, it is a highly reactive, electrophilic alkylating agent. When introduced into complex mixtures—such as biological plasma, cell lysates, or crude synthetic reaction matrices—it rapidly degrades, making conventional LC-MS/MS quantification highly erratic[1].

This guide objectively compares the performance, mechanistic causality, and reliability of three distinct analytical strategies to quantify this reactive compound, providing a self-validating framework for your laboratory.

The Chemical Challenge: Reactivity vs. Stability

To quantify an analyte, it must survive sample preparation. The α -carbon of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is flanked by an electron-withdrawing carbonyl group and a bromine leaving group. This creates a potent electrophilic center. In biological matrices, endogenous nucleophiles—such as the sulfhydryl groups of glutathione (GSH) or primary amines on proteins—rapidly attack this carbon via an SN​2 mechanism, destroying the intact analyte before it ever reaches the mass spectrometer.

Understanding this degradation pathway is critical to designing a functional assay. We must either inhibit the nucleophiles or deliberately derivatize the analyte into a stable, highly detectable complex.

Pathway Analyte 2-Bromo-1-(2-methoxy- 5-methyl-phenyl)-ethanone (Electrophilic) Degradation Nucleophilic Attack (Proteins, GSH, H2O) Analyte->Degradation Stabilization Acidification (pH < 3) Protonates Nucleophiles Analyte->Stabilization Derivatization Excess Tertiary Amine (Derivatizing Agent) Analyte->Derivatization Loss Signal Loss & Quantification Failure Degradation->Loss Intact Intact Analyte Preserved Stabilization->Intact Quat Stable Quaternary Ammonium Ion Derivatization->Quat

Chemical fate of the alpha-bromo ketone analyte and corresponding stabilization pathways.

Comparative Methodologies & Performance Data

We evaluate three distinct approaches to handling this reactive intermediate:

  • Method A: Direct LC-MS/MS with Acidic Quenching. This method relies on rapidly dropping the pH of the sample matrix to < 3.0. Acidification protonates biological nucleophiles (e.g., converting reactive −NH2​ to inert −NH3+​ ), temporarily halting degradation[2].

  • Method B: Pre-Column Derivatization (Nucleophilic Trapping). Instead of fighting the reactivity, this method exploits it. By flooding the sample with a sterically unhindered tertiary amine (e.g., triethylamine), the α -bromo ketone is deliberately converted into a stable quaternary ammonium salt[3].

  • Method C: 2D-LC-MS/MS (Orthogonal Separation). Utilizes heart-cutting two-dimensional liquid chromatography to rapidly separate the intact analyte from matrix interferents without chemical alteration, relying on speed and high peak capacity[4].

Table 1: Performance Comparison Across Complex Matrices (Human Plasma/Reaction Broth)
Performance MetricMethod A: Acid Quench + Direct LC-MS/MSMethod B: Pre-Column DerivatizationMethod C: 2D-LC-MS/MS
LOD (ng/mL) 1.00.050.5
LOQ (ng/mL) 5.00.22.0
Matrix Effect -25% (Significant Ion Suppression)-5% (Negligible)-10% (Moderate)
Analyte Stability < 4 hours (Requires immediate injection)> 48 hours (Highly stable salt)< 4 hours
ESI+ Ionization Weak (Relies on protonation of carbonyl)Excellent (Permanent positive charge)Weak
Throughput HighMedium (Incubation required)Low (Complex valve switching)

Causality Insight: Why does Method B achieve a 20-fold improvement in LOQ? The intact α -bromo ketone relies on the protonation of its carbonyl oxygen in the ESI source, which is an energetically unfavorable process leading to poor ionization efficiency. Derivatization with triethylamine yields a molecule with a permanent positive charge. This bypasses the need for gas-phase protonation, drastically lowering desolvation energy and exponentially increasing MS sensitivity[3].

Experimental Workflow Architecture

Workflow Start Complex Mixture Sample (Plasma/Reaction Matrix) Split Sample Preparation Strategy Start->Split Direct Direct Acidified Extraction (Citric Acid Quench) Split->Direct Method A Deriv Pre-Column Derivatization (Nucleophilic Trapping) Split->Deriv Method B Ext1 Liquid-Liquid Extraction (Ethyl Ether) Direct->Ext1 Ext2 Protein Precipitation (Acetonitrile) Deriv->Ext2 MS1 ESI-MS/MS (Variable Ionization) Ext1->MS1 MS2 HILIC-MS/MS (Enhanced Ionization) Ext2->MS2

Experimental workflow comparing direct extraction versus derivatization LC-MS/MS methods.

Self-Validating Experimental Protocols

To ensure trustworthiness, a quantitative protocol must be self-validating. Both protocols below incorporate internal mechanisms to verify that the chemistry is performing as expected, preventing false negatives caused by silent analyte degradation[1].

Protocol A: Direct Acidified Extraction (The "Quench" Method)

Best for: High-throughput screening where limits of detection >5 ng/mL are acceptable.

  • Internal Standard (IS) Spiking: Aliquot 100 µL of the complex mixture. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog). Self-Validation: Adding the SIL-IS before quenching ensures that any subsequent degradation affects both analyte and IS equally, preserving the quantitative ratio.

  • Acidic Quenching: Add 20 µL of 0.5 M Citric Acid to the sample. Vortex immediately. Verify that the pH is < 3.0. This protonates matrix amines and thiols, neutralizing their nucleophilicity[2].

  • Liquid-Liquid Extraction (LLE): Add 500 µL of chilled ethyl ether. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a clean vial. Evaporate under a gentle stream of N2​ at room temperature. Crucial: Do not apply heat, as α -bromo ketones are thermolabile.

  • Reconstitution & Analysis: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject immediately into a Reversed-Phase LC-MS/MS system.

Protocol B: Pre-Column Derivatization (Nucleophilic Trapping)

Best for: Trace-level quantification (PK/PD studies, genotoxic impurity profiling) requiring sub-ng/mL sensitivity.

  • IS Spiking: Aliquot 100 µL of the complex mixture. Spike with 10 µL of SIL-IS.

  • Derivatization: Add 50 µL of 0.1 M Triethylamine (TEA) in Acetonitrile. TEA acts as the derivatizing agent, displacing the bromide ion to form a quaternary ammonium derivative[3].

  • Incubation: Incubate the mixture at 30°C for 15 minutes.

    • Self-Validation Step: Monitor the MRM transition of the intact α -bromo ketone ( m/z ~243 fragments) alongside the new derivatized product ( m/z ~264 fragments). Complete disappearance of the m/z 243 signal confirms >99% derivatization efficiency.

  • Matrix Precipitation: Add 300 µL of cold Acetonitrile to precipitate matrix proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Transfer the supernatant, dilute 1:1 with Mobile Phase A (10 mM Ammonium Formate in Water), and inject into a Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS system. Note: Because the derivatized product is highly polar and permanently charged, HILIC provides vastly superior retention and peak shape compared to standard C18 columns.

Conclusion

While direct acidified extraction (Method A) offers a rapid, viable path for quantifying 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone at higher concentrations, it is fundamentally a race against time due to the compound's inherent instability.

For robust, trace-level quantification in complex matrices, Pre-Column Derivatization (Method B) is the superior choice. By transforming the analyte's greatest liability (its extreme electrophilicity) into its greatest asset (a permanently charged, highly stable quaternary ammonium salt), laboratories can achieve a 20-fold increase in sensitivity while completely eliminating stability-induced analytical artifacts.

References[2] Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma. PubMed / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLtByv6NUvQHQ7ckWywQMStVDArLfwvhAyAYOwRTEGvtmK6n-kbVbc85ABuXVK2q7KXZ0cC0e_PA9QMxqZ5DVpgm7CFn5Bwbli1DGwyEmcoW3rfWHRc6xUCXLP3uW9guZ2Ov0=[4] Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8OduzMr8ViIY5veHwSdHsaZBnMM3IGFiXNdQ7fdge3vmLDVaSW5OAGt2t4bNmopiJvUvRjYgCVFYfSDy8saP3e4zOXWczRjDYV7ZIuZIrpT-xrZnqQfQSdTcMM2r506CN7yUtSzt115BnkRS9B4LSFXA06TaGaNdfHZ6nKq-67mzjYioW5h8572NRRDRuXMkgZYp-E9fMOVMHff2ltbF3jTczjf03IVS3zC77fpg=[1] Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry (RSC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKaSJ6hSQoNAHDYj5s7sK4kdUX3vHANPeZyRrK43yuBwP6QZffj4wwd12Rz0Vgbbsey99sziG_9sCusOEdbxO9ShdykgswNzCjQfKyPlk9DgWY5mJsIchvoQ-pYrU4HDMi7yvzNsdm9LLAH8EwixyFazZnwcGHs7o=[3] A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqbCPZVCXXiYEh2ND-NCc02Oip6xplrL_seEvgmd8vNfHB20Tv_15FWn6dVrFzHJ98x7T8sNTN2dp4Pq0oXpMfLA7NYb4Hzvq_JTNxIrgZGYbInsjsLC3omMrsXUX9ErGyE8RUBHA_6MzziHh7bYtUW8g9c40LkOMYzkv8Q2h1e6ybG6vgpEFyB0GjKimYINMmGAJQZjaJDVGDmw3p43QhEWiP6RQ5u_nQy6ObZsfSLlvVJ9pFwprwKmPb4KjxSRyTvP5XwkMgR8U-EBxsLqD3JCFzX4d4bd6xgjcFnjsGzvf6RIcLgPAmtL1cxCybI1j90FcUWQ-Uh1CIbs_SLVSb6n74IQ==

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (CAS No. not broadly i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (CAS No. not broadly indexed, referred to as "the compound"). As an α-bromo ketone, this compound is expected to be a potent lachrymator and irritant. The following procedures are designed to ensure personal safety, maintain experimental integrity, and comply with environmental regulations.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling the compound, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar α-bromo acetophenones consistently indicate significant health risks.[1][2][3][4]

Primary Hazards:

  • Serious Eye Irritation/Damage: α-bromo ketones are known lachrymators and can cause severe eye irritation or burns.[5][6]

  • Skin Irritation/Corrosion: Direct contact can lead to skin irritation or chemical burns.[2][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

Due to these hazards, all work must be conducted within a certified and properly functioning chemical fume hood. This is a non-negotiable engineering control that minimizes the risk of inhalation and contains any potential spills.[8][9] Ensure the sash is lowered to the appropriate working height to maximize airflow and protection. The workspace within the hood should be de-cluttered, and all necessary equipment and reagents should be placed inside before the compound is introduced.

Personal Protective Equipment (PPE): Your Essential Barrier

The use of appropriate PPE is the primary defense against chemical exposure.[9] Standard laboratory attire (long pants, closed-toe shoes) is assumed. The following table details the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles with side-shields (ANSI Z87.1 / EN 166 compliant).Protects eyes from splashes and airborne particles. Standard safety glasses do not provide an adequate seal.[10][11]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Prevents direct skin contact. Gloves must be inspected for tears before use and changed frequently, especially if contamination is suspected.[8][12]
Body Protection Flame-resistant laboratory coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination.[8][9]
Respiratory Not required if work is performed in a certified fume hood.A fume hood provides adequate respiratory protection. If a spill occurs outside the hood, a full-face respirator with an appropriate cartridge may be necessary.[10][11]

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes risk at every stage of handling.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage.

  • Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases or oxidizing agents.[5][10][13]

Step 2: Weighing and Transfer

  • Don all required PPE before entering the designated work area.

  • Perform all manipulations within the chemical fume hood.

  • Place a weigh boat on a tared analytical balance inside the hood.

  • Carefully transfer the solid compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.[2][10]

  • Once the desired amount is weighed, securely close the primary container.

  • To transfer the weighed solid to a reaction vessel, gently tap the weigh boat. If dissolving in a solvent, add the solvent to the reaction vessel first, then add the solid to minimize splashing.

Step 3: Post-Handling Decontamination

  • After use, decontaminate all surfaces within the fume hood.

  • Wipe down spatulas and any non-disposable equipment with a suitable solvent (e.g., ethanol or acetone), collecting the waste solvent for proper disposal.

  • Properly remove and dispose of contaminated gloves in the designated solid waste container.[12]

  • Wash hands thoroughly with soap and water after the procedure is complete.[10][13]

Emergency Response Protocols

Accidents require immediate and correct action.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.[7][10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[10][13] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1][10] Seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7][9] Collect the absorbed material into a sealed container for hazardous waste disposal.[14] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[15]

Disposal Plan: A Critical Final Step

As a halogenated organic compound, 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone and any materials contaminated with it require specific disposal procedures to prevent environmental harm.[8][14]

Waste Segregation is Key:

  • Halogenated Organic Liquid Waste: Any unused compound or solutions containing it must be collected in a designated "Halogenated Organic Waste" container.[8][15] This container must be clearly labeled, kept closed when not in use, and stored in a secondary containment bin.[14][15]

  • Contaminated Solid Waste: All contaminated consumables, including gloves, weigh boats, paper towels, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste bag or container.

Never dispose of this compound or its waste down the drain.[8] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[9][15]

Handling and Disposal Workflow

The following diagram outlines the complete, self-validating workflow for safely managing 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_disposal Disposal Phase Receipt 1. Receipt & Inspection Storage 2. Secure Storage Receipt->Storage Controls 3. Verify Fume Hood Storage->Controls PPE 4. Don Required PPE Controls->PPE Weigh 5. Weighing & Transfer (in Fume Hood) PPE->Weigh Reaction 6. Use in Reaction Weigh->Reaction Segregate_Solid 8a. Segregate Solid Waste Weigh->Segregate_Solid Contaminated Consumables Decon 7. Decontaminate Workspace Reaction->Decon Segregate_Liquid 8b. Segregate Liquid Waste Reaction->Segregate_Liquid Decon->Segregate_Solid Disposal 9. EHS Collection Segregate_Solid->Disposal Segregate_Liquid->Disposal

Caption: Workflow for safe handling from receipt to disposal.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
  • Organic Solvents. Environment, Health and Safety.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • Disposal Standards. Department of Biology, University of York.
  • Safety Data Sheet. (2021, March 26). ChemScene.
  • 1-[2-Bromo-6-(methoxymethoxy)phenyl]ethanone - Safety Data Sheet. AK Scientific, Inc..
  • 2 - SAFETY DATA SHEET. (2012, March 23). Fisher Scientific.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Sigma-Aldrich.
  • 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985. PubChem.
  • 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029. PubChem.
  • 2-BROMO-1-(5-FLUORO-2-HYDROXYPHENYL)ETHANONE Safety Data Sheets. Echemi.
  • Personal protective equipment for handling Bromo-PEG5-bromide. Benchchem.

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